5-Fluoro-thiazole-2-carbonitrile
Description
BenchChem offers high-quality 5-Fluoro-thiazole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-thiazole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1,3-thiazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HFN2S/c5-3-2-7-4(1-6)8-3/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZABMYGQHGHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-thiazole-2-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-thiazole-2-carbonitrile is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the thiazole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of 5-Fluoro-thiazole-2-carbonitrile, including its synthesis, predicted properties, and potential applications. As this appears to be a novel or non-commercially available compound, this guide will focus on a proposed synthetic pathway and predicted characteristics based on established chemical principles and data from analogous structures.
Physicochemical Properties
| Property | Value |
| CAS Number | Not Assigned |
| Molecular Formula | C₄HFN₂S |
| Molecular Weight | 128.13 g/mol |
| Predicted Boiling Point | Estimated to be between 150-200 °C |
| Predicted Melting Point | Estimated to be between 50-100 °C |
| Appearance | Expected to be a colorless to pale yellow solid or liquid |
Proposed Synthesis
A plausible synthetic route to 5-Fluoro-thiazole-2-carbonitrile can be envisioned through a multi-step process, likely commencing with a variation of the Hantzsch thiazole synthesis or by modification of a pre-existing thiazole derivative.
Method 1: Hantzsch Thiazole Synthesis with a Fluorinated Precursor
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. In this proposed pathway, a fluorinated α-halocarbonyl compound would react with a thioamide.
Experimental Protocol:
Step 1: Synthesis of a Fluorinated α-haloketone (e.g., 1-Bromo-1-fluoroacetone)
-
Rationale: The introduction of fluorine at this early stage is often more straightforward than direct fluorination of the heterocyclic ring.
-
Procedure:
-
To a solution of fluoroacetone in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) in portions at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-bromo-1-fluoroacetone. Purification can be achieved by distillation.
-
Step 2: Synthesis of Thioformamide
-
Rationale: Thioformamide provides the nitrogen and sulfur atoms required for the thiazole ring.
-
Procedure: Thioformamide can be prepared by reacting formamide with phosphorus pentasulfide (P₄S₁₀). This reaction is typically performed in a dry, inert solvent like pyridine or dioxane.
Step 3: Hantzsch Thiazole Synthesis to form 5-Fluoro-4-methylthiazole
-
Rationale: The condensation of the fluorinated α-haloketone and thioformamide will form the thiazole ring.
-
Procedure:
-
Dissolve 1-bromo-1-fluoroacetone and thioformamide in a polar solvent such as ethanol or DMF.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 5-fluoro-4-methylthiazole.
-
Step 4: Conversion to 5-Fluoro-thiazole-2-carbonitrile
-
Rationale: Introduction of the nitrile group at the 2-position can be achieved through various methods, including a Sandmeyer-type reaction.
-
Procedure:
-
First, the 2-position of 5-fluoro-4-methylthiazole would need to be functionalized with an amino group. This could potentially be achieved through a multi-step sequence involving lithiation and subsequent reaction with an aminating agent.
-
The resulting 2-amino-5-fluorothiazole would then undergo diazotization with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures.
-
The diazonium salt is then treated with a copper(I) cyanide solution (Sandmeyer reaction) to introduce the nitrile group, yielding 5-Fluoro-thiazole-2-carbonitrile.
-
Caption: Proposed Hantzsch synthesis route for 5-Fluoro-thiazole-2-carbonitrile.
Method 2: Direct Fluorination of a Thiazole-2-carbonitrile Precursor
An alternative approach involves the synthesis of a thiazole-2-carbonitrile derivative followed by a direct fluorination step.
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-thiazole-2-carbonitrile
-
Rationale: A halogenated precursor provides a handle for a subsequent nucleophilic fluorination reaction.
-
Procedure:
-
Start with commercially available 2-aminothiazole.
-
Brominate the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.
-
Convert the 2-amino group to a nitrile group via a Sandmeyer reaction as described in the previous method.
-
Step 2: Nucleophilic Fluorination
-
Rationale: Nucleophilic fluorination is a common method for introducing fluorine into aromatic and heterocyclic systems.
-
Procedure:
-
React 5-Bromo-thiazole-2-carbonitrile with a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) in a high-boiling polar aprotic solvent like DMF or DMSO.
-
The reaction may require elevated temperatures and potentially a phase-transfer catalyst to enhance the reactivity of the fluoride salt.
-
Monitor the reaction for the disappearance of the starting material and the appearance of the product.
-
Work-up involves quenching the reaction, extraction, and purification by chromatography.
-
Caption: Proposed direct fluorination route for 5-Fluoro-thiazole-2-carbonitrile.
Predicted Spectroscopic Characterization
The identity and purity of synthesized 5-Fluoro-thiazole-2-carbonitrile would be confirmed using a suite of spectroscopic techniques.
-
¹H NMR: The proton on the thiazole ring is expected to show a doublet due to coupling with the adjacent fluorine atom. The chemical shift would likely be in the downfield region, characteristic of aromatic protons.
-
¹³C NMR: The carbon atoms of the thiazole ring will show characteristic chemical shifts. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: A singlet is expected for the fluorine atom on the thiazole ring.
-
FT-IR: Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), C=N, and C-S bonds of the thiazole ring, and the C-F bond.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 128.13 g/mol would be observed, along with characteristic fragmentation patterns.
Applications in Drug Discovery
Fluorinated heterocyclic compounds are of immense interest to the pharmaceutical industry. The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
-
Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Modulation of pKa: The electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.
Given these properties, 5-Fluoro-thiazole-2-carbonitrile could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Fluoro-thiazole-2-carbonitrile and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling Fluorinating Agents: Exercise extreme caution when working with fluorinating agents, as many are corrosive and toxic.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (2025). Retrieved from [Link]
-
(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (n.d.). Retrieved from [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed. (2025). Chemistry. Retrieved from [Link]
-
Pd(PPh3)4-catalyzed direct ortho-fluorination of 2-arylbenzothiazoles with an electrophilic fluoride N-fluorobenzenesulfonimide (NFSI). - FAO AGRIS. (2014). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives | The Journal of Physical Chemistry A - ACS Publications. (2019). Retrieved from [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. (n.d.). Retrieved from [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022). Retrieved from [Link]
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, comput
The Rising Profile of 5-Fluorothiazoles: A Technical Guide to Their Biological Activity in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this landscape, the thiazole nucleus, a versatile pharmacophore present in numerous clinically approved drugs, has received significant attention.[1] This technical guide delves into the burgeoning field of 5-fluorothiazole derivatives, offering an in-depth analysis of their synthesis, biological activities, and therapeutic potential. We will explore the causal relationships behind experimental designs and provide detailed protocols for the evaluation of these promising compounds, with a focus on their anticancer and antimicrobial applications. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Thiazole Scaffold and the Fluorine Advantage
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry, integral to a wide array of therapeutic agents.[2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][3][4] The chemical versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its biological properties.
The introduction of a fluorine atom, particularly at the 5-position of the thiazole ring, represents a strategic approach to enhancing the therapeutic potential of these derivatives. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] This "fluorine advantage" has been successfully exploited in numerous approved drugs and is a key driver in the exploration of 5-fluorothiazole derivatives.
Synthetic Strategies for 5-Fluorothiazole Scaffolds
The synthesis of the 5-fluorothiazole core presents unique challenges and opportunities. While classical methods like the Hantzsch thiazole synthesis remain relevant, modifications are often necessary to incorporate the fluorine atom at the desired position.[2][6]
Key Synthetic Approaches:
-
Hantzsch Thiazole Synthesis with Fluorinated Precursors: This widely used method involves the condensation of an α-haloketone with a thioamide.[2] To generate 5-fluorothiazoles, fluorinated building blocks, such as α-fluoro-α-haloketones or thioamides derived from fluorinated precursors, are employed. The choice of reagents and reaction conditions is critical to ensure regioselectivity and good yields.
-
Fluorination of Pre-formed Thiazole Rings: Direct fluorination of a pre-existing thiazole ring at the 5-position is a challenging yet attractive strategy. Electrophilic fluorinating agents, such as Selectfluor®, can be used, although the reactivity of the thiazole ring and the potential for side reactions must be carefully considered.
-
Cyclization of Fluorinated Open-Chain Precursors: This approach involves the synthesis of an open-chain precursor containing the requisite fluorine atom, followed by a cyclization step to form the thiazole ring. This method offers greater control over the position of the fluorine substituent.
The following diagram illustrates a generalized Hantzsch synthesis for a 2,4-disubstituted-5-fluorothiazole.
Caption: Generalized Hantzsch synthesis for 5-fluorothiazoles.
Anticancer Activity of 5-Fluorothiazole Derivatives
The development of novel anticancer agents is a primary focus of medicinal chemistry, and thiazole derivatives have emerged as a promising class of compounds.[7][8] The incorporation of a 5-fluoro substituent can enhance their cytotoxic activity and selectivity towards cancer cells.
Mechanism of Action: Targeting Key Oncogenic Pathways
5-Fluorothiazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes and signaling pathways involved in tumor growth and proliferation.
-
Kinase Inhibition: Many kinases are overexpressed or mutated in cancer cells, making them attractive therapeutic targets.[4][9] 5-Fluorothiazole derivatives have been designed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and B-Raf.[10][11] The fluorine atom can enhance binding affinity to the ATP-binding pocket of these kinases through favorable electrostatic interactions.
-
Induction of Apoptosis: Programmed cell death, or apoptosis, is a crucial mechanism for eliminating damaged or cancerous cells. Some 5-fluorothiazole derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins like Bcl-2.[7]
The diagram below illustrates the role of a hypothetical 5-fluorothiazole derivative as a kinase inhibitor.
Caption: Mechanism of kinase inhibition by a 5-fluorothiazole derivative.
Quantitative Data Summary: In Vitro Cytotoxicity
The anticancer activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative data for fluorinated thiazole derivatives.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| FT-A1 | MCF-7 (Breast) | 7.26 | [7] |
| FT-A2 | HepG2 (Liver) | 2.57 | [7] |
| FT-B1 | A549 (Lung) | 15.8 | [12] |
| FT-B2 | HCT-116 (Colon) | 8.17 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Fluorothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-fluorothiazole derivatives in complete medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity of 5-Fluorothiazole Derivatives
The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents.[13] Thiazole derivatives have long been recognized for their antimicrobial properties, and the introduction of a 5-fluoro substituent can enhance their potency and spectrum of activity.[1][3][14]
Spectrum of Activity and Mechanistic Insights
5-Fluorothiazole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][15] Their mechanisms of action can vary but often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
-
Enzyme Inhibition: Certain derivatives may target microbial enzymes that are crucial for survival, such as DNA gyrase or dihydrofolate reductase.[11]
-
Cell Membrane Disruption: The lipophilic nature of the fluorinated thiazole ring can facilitate its interaction with and disruption of the microbial cell membrane, leading to cell lysis.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| FT-C1 | Staphylococcus aureus | 16.1 | [13] |
| FT-C2 | Escherichia coli | 16.1 | [13] |
| FT-D1 | Candida albicans | 15.3 | [15] |
| FT-D2 | Aspergillus niger | 16.2 | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
5-Fluorothiazole derivatives (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 5-fluorothiazole derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
The following workflow diagram illustrates the broth microdilution protocol.
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-fluorothiazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[16]
-
Position of the Fluoro Group: While this guide focuses on 5-fluorothiazoles, the position of the fluorine atom on the thiazole ring or on other parts of the molecule can significantly influence activity. For instance, a 4-fluorophenyl substituent has been shown to enhance antiglycation potential.
-
Substituents at other positions: The nature of the substituents at the 2- and 4-positions of the thiazole ring plays a critical role in determining the overall pharmacological profile. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and influence its interaction with biological targets.
-
Hybrid Molecules: The conjugation of the 5-fluorothiazole moiety with other pharmacophores, such as pyrazoline or triazole, can lead to synergistic effects and enhanced biological activity.[13][14]
Future Perspectives and Conclusion
The exploration of 5-fluorothiazole derivatives in medicinal chemistry is a rapidly evolving field with immense potential. The unique properties of the fluorine atom, combined with the versatile thiazole scaffold, offer a powerful platform for the development of novel therapeutic agents. Future research should focus on:
-
Elucidation of Novel Mechanisms of Action: Investigating the precise molecular targets of active 5-fluorothiazole derivatives will be crucial for understanding their therapeutic effects and potential side effects.
-
Optimization of Pharmacokinetic Properties: Further structural modifications will be necessary to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their efficacy and safety before progressing to clinical trials.
References
-
Ahmad, I., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(15), 4987. [Link]
-
Selvam, T., et al. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Drug Discoveries & Therapeutics, 6(4), 214-221. [Link]
-
Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303. [Link]
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-238. [Link]
-
Various Authors. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF. [Link]
-
El-Sayed, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36987-37015. [Link]
-
Costa, B. M., et al. (2022). In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates. International Journal of Molecular Sciences, 23(23), 15291. [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. [Link]
-
Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8008. [Link]
-
Various Authors. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Source Document]. [Link]
-
Jubeen, F., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 201, 111655. [Link]
-
Stana, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(23), 7247. [Link]
-
Various Authors. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Source Document]. [Link]
-
El-Sayed, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36987-37015. [Link]
-
Szałek, E., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(1), 123. [Link]
-
Various Authors. (n.d.). Thiazole derivatives as inhibitors of protein kinase. ResearchGate. [Link]
-
Various Authors. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Request PDF. [Link]
-
Various Authors. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5894. [Link]
-
Tan, Y. L., et al. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Archiv der Pharmazie, 356(7), e2300057. [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. [Link]
-
The Scientist. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube. [Link]
-
Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 243, 114661. [Link]
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-238. [Link]
-
Brzezińska, E., et al. (2011). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Acta Poloniae Pharmaceutica, 68(5), 677-686. [Link]
-
Proença, M. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(35), 22891-22923. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. bepls.com [bepls.com]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jchemrev.com [jchemrev.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 5-Fluoro-thiazole-2-carbonitrile as a Pharmaceutical Building Block
The following guide details the technical utility, chemical reactivity, and experimental application of 5-fluoro-1,3-thiazole-2-carbonitrile in pharmaceutical synthesis.
Executive Summary
5-Fluoro-1,3-thiazole-2-carbonitrile is a specialized heterocyclic building block used to introduce the 5-fluorothiazole pharmacophore into drug candidates. Its value lies in the synergistic combination of the fluorine atom at the C5 position—which blocks a primary site of metabolic oxidation—and the C2-nitrile group, a versatile "masked" functionality that serves as a gateway to carboxylic acids, amides, amines, and tetrazoles.
This guide analyzes the molecule’s role in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and provides validated protocols for its manipulation in medicinal chemistry workflows.
Chemical Profile & Structural Logic[1][2]
Structural Specifications
-
IUPAC Name: 5-Fluoro-1,3-thiazole-2-carbonitrile
-
SMILES: FC1=CN=C(C#N)S1
-
Core Scaffold: 1,3-Thiazole[1]
-
Substituents:
-
C5-Fluorine: An electron-withdrawing group (EWG) that lowers the basicity of the thiazole nitrogen and blocks electrophilic metabolic attack.
-
C2-Nitrile: An electrophilic handle for Pinner reactions, hydrolysis, or cycloadditions.
-
The "Fluorine Effect" on the Thiazole Ring
The 5-position of the thiazole ring is electron-rich and traditionally susceptible to oxidative metabolism (e.g., by Cytochrome P450s). Substituting hydrogen with fluorine at this position confers two critical advantages:
-
Metabolic Blockade: The strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage, extending the half-life (
) of the parent drug. -
Electronic Modulation: Fluorine's electronegativity pulls electron density from the ring nitrogen, reducing its pKa. This often improves oral bioavailability by reducing lysosomal trapping and improving membrane permeability.
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Figure 1: Synthetic divergence from the nitrile handle.[2][3] The C2-nitrile allows access to acids, amines, and bioisosteres while preserving the metabolic stability of the C5-F bond.
Synthetic Utility & Applications
Primary Application: Amide Library Generation
The most frequent application of 5-fluoro-thiazole-2-carbonitrile is as a precursor to 5-fluorothiazole-2-carboxamides . These derivatives are prominent in kinase inhibitors (e.g., c-Met, Glucokinase) where the thiazole amide motif acts as a hinge binder or a linker.
Mechanism:
-
Activation: The nitrile is hydrolyzed to the carboxylic acid.[3][4][5][6]
-
Coupling: The acid is coupled with diverse amines using standard reagents (HATU, EDC) to generate libraries of bioactive amides.
Case Study: Glucokinase Activators
Research into Glucokinase Activators (GKAs) for Type 2 Diabetes has utilized the 2-amino-5-fluorothiazole scaffold. The 2-carbonitrile variant serves as an alternative entry point, allowing for the construction of reverse amides (Thiazole-CO-NH-R) compared to the standard forward amides (Thiazole-NH-CO-R) derived from the amino-thiazole. This structural variation is critical for exploring Structure-Activity Relationships (SAR) in the ATP-binding pocket.
Bioisosteric Replacement
The conversion of the nitrile to a tetrazole (via sodium azide) provides a lipophilic bioisostere of the carboxylic acid. This is particularly useful when the target receptor requires a negative charge mimic but the drug candidate requires better membrane permeability than a carboxylate allows.
Experimental Protocol: Hydrolysis to 5-Fluoro-thiazole-2-carboxylic Acid
Objective: To convert the chemically stable nitrile storage form into the reactive carboxylic acid for subsequent amide coupling. Scale: 1.0 mmol (Representative)
Reagents & Equipment[3][8]
-
Starting Material: 5-Fluoro-1,3-thiazole-2-carbonitrile (1.0 eq)
-
Solvent: Ethanol (EtOH) / Water (H2O) (1:1 v/v)
-
Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)
-
Acid: Hydrochloric Acid (HCl), 1.0 M (for workup)
-
Equipment: Round-bottom flask, reflux condenser, pH paper.
Step-by-Step Methodology
-
Solubilization: In a 25 mL round-bottom flask, dissolve 5-fluoro-1,3-thiazole-2-carbonitrile (128 mg, 1.0 mmol) in Ethanol (2.5 mL).
-
Base Addition: Add aqueous NaOH (2.0 M, 1.5 mL, 3.0 mmol) dropwise. The reaction may warm slightly.
-
Reflux: Equip the flask with a condenser and heat to reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The nitrile spot (
) should disappear, and a baseline acid spot should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove Ethanol.
-
Dilute the aqueous residue with water (5 mL).
-
Cool in an ice bath (0°C) and acidify carefully with 1.0 M HCl to pH ~2–3.
-
-
Isolation:
-
If the product precipitates: Filter the white solid, wash with cold water, and dry under vacuum.
-
If no precipitate: Extract with Ethyl Acetate (3 x 10 mL). Dry combined organics over
, filter, and concentrate.
-
-
Yield: Expected yield is 85–95%. The product, 5-fluoro-thiazole-2-carboxylic acid , is a stable white solid ready for amide coupling.
Data Summary: Physical & Electronic Properties
| Property | Value | Relevance to Drug Design |
| Molecular Weight | 128.13 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| ClogP | ~0.8 | Moderate lipophilicity; good for oral bioavailability. |
| H-Bond Acceptors | 2 (N, CN) | Interaction with kinase hinge regions. |
| H-Bond Donors | 0 | Can cross membranes passively. |
| Metabolic Liability | Low | C5-F blocks the primary metabolic soft spot of thiazoles. |
Visualization of Pharmacophore Integration
The following workflow demonstrates how this building block is integrated into a generic kinase inhibitor scaffold.
Figure 2: Integration workflow. The nitrile is the precursor to the amide linker, while the fluorine remains ensuring metabolic stability.
References
-
Thiazole Synthesis & Properties: Progress in Heterocyclic Chemistry, Vol 19. (Discusses 5-fluorothiazole synthesis via NFSi fluorination). 7
-
Fluorinated Heterocycles in Medicine: Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances, 2024. (Reviews the potency and stability enhancement of 5-fluorothiazoles in HIV/HBV drugs). 8[2][6][9][10][11][12][13]
-
Glucokinase Inhibitors: Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7408069B2.[13] (Details the industrial relevance of 5-fluorothiazole intermediates). 13[2][6][10][11][12][13]
-
Thiazole Carboxamides: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI, 2016. (Provides protocols for thiazole amide synthesis relevant to the C2-position analogues). 14[2][6][10][11][12][13]
-
Nitrile Hydrolysis Protocols: Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (Foundational mechanism for the described protocol). 3[2][3][6][9][10][11][12][13]
Sources
- 1. 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile | C10H4ClFN2S | CID 90420026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 7. epdf.pub [epdf.pub]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
The Electronic Effects of Fluorine Substitution on Thiazole Rings: A Guide to Modulating Physicochemical Properties and Enhancing Metabolic Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the electronic effects of fluorine substitution on the thiazole ring, a privileged structure in numerous pharmaceuticals. We will dissect the fundamental principles governing fluorine's potent inductive and weaker resonance effects, and quantify these using Hammett parameters. This guide will elucidate how these electronic perturbations directly modulate critical physicochemical properties, including basicity (pKa) and spectroscopic signatures (NMR). Furthermore, we will explore the profound consequences of these electronic shifts on chemical reactivity and, most critically, on enhancing metabolic stability by blocking sites of oxidative metabolism and altering enzyme-substrate interactions. This document serves as a technical resource for researchers, offering both theoretical grounding and practical, field-proven insights, complete with detailed experimental protocols and data interpretation frameworks to empower rational drug design.
Introduction: The Strategic Alliance of Thiazole and Fluorine
The thiazole ring is a vital pharmacophore, integral to the structure of drugs ranging from the antibiotic Penicillin to the anticancer agent Dasatinib. Its unique arrangement of nitrogen and sulfur heteroatoms provides a scaffold with a rich electronic landscape, capable of engaging in a multitude of interactions with biological targets. However, like many organic moieties, thiazole rings can be susceptible to oxidative metabolism, a primary pathway for drug clearance that can limit therapeutic efficacy and duration.
Concurrently, fluorine has earned its place as a transformative element in drug design. Despite its minimal steric footprint (similar to hydrogen), its extreme electronegativity imparts profound and predictable electronic effects.[1][2] The introduction of fluorine or fluorinated groups into a molecule can dramatically alter its properties, enhancing metabolic stability, membrane permeability, and binding affinity.[3][4] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its utility.[1] This guide focuses on the synergy of these two entities, exploring how the calculated placement of fluorine on a thiazole ring can be used to fine-tune its electronic character for optimal drug performance.
Chapter 1: Deconstructing the Electronic Influence of Fluorine
The net electronic effect of a fluorine substituent is a delicate balance between two opposing forces: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density through the sigma (σ) bonds. This effect is distance-dependent, decreasing with each bond separating the fluorine from the point of interest. On a thiazole ring, this effect de-riches the entire ring system of electron density.
-
Resonance Effect (+R): Fluorine's lone pairs can be donated into the pi (π) system of the aromatic ring. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is significantly weaker than its inductive withdrawal.
The dominance of the inductive effect is the primary driver of fluorine's influence on the electronic landscape of the thiazole ring.
Caption: Dueling electronic effects of a fluorine substituent on an aromatic ring.
Quantifying the Effect: Hammett Parameters
The Hammett equation provides a robust framework for quantifying the electronic impact of substituents on a reaction center.[5] The substituent constant, sigma (σ), is a measure of the electronic effect, while the reaction constant, rho (ρ), describes the sensitivity of the reaction to these effects.[5] For fluorine and related groups, these parameters clearly illustrate the dominance of the inductive (field) effect (F) over the resonance effect (R).
| Substituent | Hammett Para-Constant (σp) | Hammett Meta-Constant (σm) | Inductive/Field (F) | Resonance (R) |
| -F | 0.06 | 0.34 | 0.45 | -0.39 |
| -CF₃ | 0.54 | 0.43 | 0.38 | 0.16 |
| -OCF₃ | 0.35 | 0.38 | 0.44 | -0.09 |
| Table 1: Hammett and Swain-Lupton parameters for common fluorine-containing substituents. Data compiled from authoritative sources.[6][7] |
The positive σ values indicate a net electron-withdrawing character. Notably, for the -F substituent, the σp value is much smaller than σm. This is because at the para position, the electron-donating resonance effect (+R) directly counteracts the inductive effect (-I), whereas at the meta position, the resonance effect is negligible, and the observed effect is almost purely inductive. This distinction is critical for rationally positioning fluorine atoms to achieve a desired electronic outcome.
Chapter 2: Impact on Core Physicochemical Properties
The powerful electron-withdrawing nature of fluorine directly reshapes the fundamental properties of the thiazole ring.
Modulation of Basicity (pKa)
The basicity of the thiazole ring is primarily attributed to the lone pair of electrons on the ring nitrogen (N3). The introduction of a fluorine atom significantly reduces the electron density across the ring via the inductive effect. This de-shielding of the nitrogen atom makes its lone pair less available for protonation, resulting in a decrease in basicity and a lower pKa value .
| Compound | Position of Substituent | pKa (in water) |
| Thiazole | - | ~2.5[8] |
| 2-Aminothiazole | - | 5.39[9] |
| 5-Bromo-2-aminothiazole | 5-Br | 3.65[9] |
| 5-Nitro-2-aminothiazole | 5-NO₂ | 1.25[9] |
| 5-Fluoro-2-aminothiazole (Predicted) | 5-F | ~3.8 (Est.) |
| Table 2: Experimental pKa values for substituted thiazoles and a predicted value for a fluoro-substituted analog based on Hammett correlations. The electron-withdrawing character of substituents clearly lowers the pKa. |
Causality: The choice to fluorinate a basic nitrogen-containing heterocycle is a deliberate strategy to modulate its ionization state at physiological pH (7.4).[10][11] A lower pKa can prevent unwanted protonation, which may improve membrane permeability and alter drug-target interactions, potentially avoiding off-target effects related to binding at cationic sites.
Spectroscopic Signatures: An Electronic Readout
Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the electronic perturbations caused by fluorine.
-
¹³C NMR: Carbon atoms directly bonded to fluorine (C-F) exhibit a large downfield shift due to the powerful deshielding effect, and they appear as a doublet with a large one-bond coupling constant (¹J_CF) typically in the range of 240-280 Hz.[10][11][12] Carbons at the ortho and para positions to the fluorine also experience significant downfield shifts.
-
¹⁹F NMR: This technique is exceptionally sensitive and provides a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine.[13][14]
-
¹H NMR: Protons on the thiazole ring will experience downfield shifts, with the magnitude depending on their proximity to the fluorine atom.
| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹³C | C2 (thiazole) | 168.3–170.6 | - |
| ¹³C | C4 (thiazole, attached to F-Ph) | 148.8–160.9 | - |
| ¹³C | C5 (thiazole) | 101.8–104.5 | - |
| ¹³C | C-ipso (phenyl, attached to F) | 162.0–164.7 | ¹J_CF = 244.3–249.4 |
| ¹³C | C-ortho (phenyl, to F) | 115.9–116.1 | ²J_CF = 21.6 |
| ¹H | H5 (thiazole) | 6.22–7.50 | - |
| Table 3: Representative ¹³C and ¹H NMR chemical shift ranges for a series of 4-(4-fluorophenyl)thiazole derivatives. Data extracted from the literature.[10][11] The characteristic C-F coupling constants are a definitive signature of fluorination. |
Chapter 3: Consequences for Reactivity and Metabolism
The electronic modifications induced by fluorine have profound implications for both the synthetic accessibility and the biological fate of the molecule.
Enhancing Metabolic Stability
One of the most compelling reasons to introduce fluorine is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[2][15][16] This is achieved through two primary mechanisms:
-
Metabolic Blocking: Many drug molecules are metabolized by Cytochrome P450 (CYP) enzymes through the oxidation of a C-H bond. By strategically replacing a metabolically labile C-H bond with a robust C-F bond, that site of metabolism is effectively blocked. The high strength of the C-F bond makes it resistant to enzymatic cleavage.[10][11]
-
Electronic Deactivation: The overall reduction in electron density across the thiazole ring makes it a less favorable substrate for oxidative enzymes like CYPs.[17] Many CYP-mediated reactions, such as aromatic hydroxylation, are electrophilic in nature and proceed more slowly on electron-deficient rings.[17] This can reduce the overall rate of metabolism for the entire molecule.
Caption: Fluorine as a metabolic shield, blocking sites of CYP450 oxidation.
Chapter 4: Experimental Corner
Translating theory into practice requires robust synthetic and analytical methodologies.
Workflow: Synthesis of a Fluorinated Thiazole Derivative
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, readily adaptable for incorporating fluorine.[10][11] This protocol outlines the synthesis of a 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivative.
Caption: Experimental workflow for the Hantzsch synthesis of a fluorinated thiazole.
Detailed Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add the appropriate thiosemicarbazone (1.0 mmol, 1.0 eq) and 2-bromo-4-fluoroacetophenone (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath to reflux. Maintain reflux for 4-5 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 70:30 Petroleum Ether:Ethyl Acetate).[1]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to ambient temperature. The cyclized product typically precipitates out of solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities. The resulting solid is often of high purity, but can be further purified by recrystallization from ethanol if required.[1]
-
Characterization: The final product's identity and purity should be confirmed by spectroscopic methods (¹H, ¹³C, ¹⁹F NMR, HRMS) and melting point determination.[10][11]
Conclusion and Future Outlook
The substitution of fluorine on a thiazole ring is a powerful, predictable, and highly effective strategy in modern drug discovery. By leveraging the dominant electron-withdrawing inductive effect of fluorine, medicinal chemists can rationally tune the pKa, block sites of metabolism, and ultimately enhance the pharmacokinetic profile of thiazole-containing drug candidates. The clear spectroscopic signatures of fluorination provide a reliable means of confirming synthetic success and analyzing the resulting electronic environment. As our understanding of enzyme mechanisms and drug-target interactions becomes more sophisticated, the precise and strategic use of fluorine on scaffolds like thiazole will continue to be an indispensable tool in the development of safer and more effective medicines.
References
-
Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. (2022). Molecules. [Link]
-
Joshi, K. C., Pathak, V. N., & Arya, P. (1977). Synthesis of Some New Fluorine Containing Condensed Thiazoles and Their Fungicidal Activity. Agricultural and Biological Chemistry. [Link]
-
Mehmood, H., Akhtar, T., Haroon, M., Khalid, M., Woodward, S., Asghar, M. A., & Baby, R. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
-
Mehmood, H., Akhtar, T., Haroon, M., Khalid, M., Woodward, S., Asghar, M. A., & Baby, R. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]
-
Bhattarai, P., Trombley, T. G., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Bhattarai, P., Trombley, T. G., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Synthetic Strategies to Access Fluorinated Azoles. (2025). ResearchGate. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Ahmad, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. [Link]
-
Ahmad, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]
-
Hammett substituent constants: Topics by Science.gov. Science.gov. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
electron-withdrawing thiazole derivatives: Topics by Science.gov. Science.gov. [Link]
-
Li, Z., et al. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Publishing. [Link]
-
Hammett constants σ for fluoro-substituents. ResearchGate. [Link]
-
pKa values of compounds investigated herein. ResearchGate. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
Correlation between Hammett Substituent Constants and Directly Calculated ??-Conjugation Strength. ResearchGate. [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. [Link]
-
PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]
-
Sancineto, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]
-
Aslam, M., & Glauser, W. A. (1966). Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. RSC Publishing. [Link]
-
Fantini, J., & Donnay, J. (1973). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeolusa.com [jeolusa.com]
- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Comparative Technical Guide: Thiazole-2-carbonitrile vs. 5-Fluoro-thiazole-2-carbonitrile
Part 1: Executive Summary
This technical guide provides a rigorous comparison between the parent heterocycle thiazole-2-carbonitrile and its fluorinated analog, 5-fluoro-thiazole-2-carbonitrile . While the parent compound serves as a fundamental building block in heterocyclic chemistry, the introduction of a fluorine atom at the C5 position induces profound electronic and physicochemical changes. These alterations are not merely incremental; they fundamentally shift the reactivity profile, metabolic stability, and binding kinetics of the scaffold, making the 5-fluoro variant a critical bioisostere in modern drug discovery.
Key Differentiator: The "Fluorine Effect" at C5 blocks the primary metabolic soft spot (oxidation) while simultaneously increasing the acidity of the C4-proton, enabling orthogonal functionalization strategies that are inaccessible with the parent compound.
Part 2: Structural & Electronic Properties
The substitution of hydrogen with fluorine at the C5 position alters the molecular orbital landscape. The high electronegativity of fluorine (
Comparative Physicochemical Profile[1]
| Property | Thiazole-2-carbonitrile | 5-Fluoro-thiazole-2-carbonitrile | Impact of Fluorination |
| Molecular Weight | 110.14 g/mol | 128.13 g/mol | +17.99 Da |
| C5 Character | Nucleophilic (soft spot) | Blocked / Electrophilic | Prevents oxidative metabolism (e.g., P450). |
| C4-H Acidity (pKa) | ~29 (DMSO) | ~26-27 (Predicted) | Increased acidity facilitates C4-lithiation. |
| Dipole Moment | ~3.5 D | ~2.8 D (Vector cancellation) | Altered solvation and binding orientation. |
| LogP (Lipophilicity) | ~0.6 | ~0.9 | Moderate increase; improves membrane permeability. |
| LUMO Energy | High | Lowered | Increased susceptibility to nucleophilic attack at C2. |
Electronic Distribution Diagram
The following diagram illustrates the shift in electron density and the resulting dipole vectors.
Caption: Comparison of electronic vectors. The C5-F bond opposes the C2-CN dipole, altering the net dipole moment and activating the C4 proton.
Part 3: Synthetic Pathways[2][3][4]
Synthesizing the 5-fluoro analog is significantly more challenging than the parent compound due to the difficulty of direct fluorination on electron-deficient heterocycles.
Synthesis of Thiazole-2-carbonitrile
The standard industrial route involves the Sandmeyer reaction of 2-aminothiazole followed by cyanation.
-
Diazotization: 2-Aminothiazole + NaNO₂/HBr
2-Bromothiazole. -
Cyanation: 2-Bromothiazole + CuCN (Rosenmund-von Braun)
Thiazole-2-carbonitrile .
Synthesis of 5-Fluoro-thiazole-2-carbonitrile
Direct fluorination of thiazole-2-carbonitrile is low-yielding. The preferred route builds the fluorine into the ring early or uses a specialized precursor.
Route A: The "Fluorinated Building Block" Strategy (Recommended) This route ensures high regioselectivity and avoids handling hazardous fluorine gas.
-
Precursor Synthesis: Start with 2-amino-5-fluorothiazole (commercially available or synthesized via fluorination of 2-aminothiazole using Selectfluor).
-
Sandmeyer Bromination:
-
Reagents:
-BuONO, CuBr₂, MeCN, C. -
Mechanism:[1] Radical bromination at C2.
-
Product:2-Bromo-5-fluorothiazole .
-
-
Nucleophilic Cyanation:
-
Reagents: Zn(CN)₂, Pd(PPh₃)₄ (cat.), DMF,
C (microwave or thermal). -
Note: Palladium catalysis is preferred over copper (Rosenmund-von Braun) for the fluorinated scaffold to prevent defluorination or decomposition.
-
Caption: Optimized synthetic workflow for 5-fluoro-thiazole-2-carbonitrile via palladium-catalyzed cyanation.
Part 4: Reactivity & Medicinal Chemistry Applications[4]
Metabolic Stability (The Fluorine Effect)
In the parent thiazole-2-carbonitrile , the C5 position is electron-rich relative to C2 and is the primary site for oxidative metabolism by Cytochrome P450 enzymes (leading to sulfoxide formation or ring opening).
-
5-Fluoro Analog: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substituting H with F at C5 effectively "caps" this metabolic soft spot, significantly extending the half-life (
) of the drug candidate.
C4-Lithiation and Functionalization
The inductive effect of the C5-fluorine atom acidifies the adjacent C4-proton.
-
Experiment: Treatment with LDA or LiTMP at -78°C.
-
Outcome: The 5-fluoro analog undergoes cleaner, more regioselective lithiation at C4 compared to the parent, which often suffers from competitive ring opening or polymerization. This allows for the introduction of complex side chains at C4.
Nucleophilic Aromatic Substitution (SNAr)
While thiazoles are generally resistant to SNAr, the combination of the electron-withdrawing nitrile (at C2) and fluorine (at C5) makes the 5-fluoro-thiazole-2-carbonitrile core highly electron-deficient.
-
Reactivity: Strong nucleophiles (e.g., thiols, alkoxides) can potentially displace the fluorine atom at C5, a reaction pathway not possible in the parent compound. This must be monitored during synthesis to avoid side reactions.
Part 5: Experimental Protocols
Protocol A: Pd-Catalyzed Cyanation of 2-Bromo-5-fluorothiazole
Use this protocol to synthesize the target from the brominated precursor.
Reagents:
-
2-Bromo-5-fluorothiazole (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂, 0.6 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
DMF (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a microwave vial with 2-bromo-5-fluorothiazole, Zn(CN)₂, and Pd(PPh₃)₄.
-
Solvation: Add anhydrous DMF. Seal the vial with a crimp cap.
-
Reaction: Heat the mixture to 100°C for 2 hours (conventional heating) or 80°C for 45 mins (microwave irradiation).
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The bromide peak should disappear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester Zn/Pd species) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Yield Expectations: 75-85%.
-
Protocol B: Regioselective C4-Lithiation
Demonstrating the enhanced acidity of the 5-fluoro scaffold.
Reagents:
-
5-Fluoro-thiazole-2-carbonitrile (1.0 equiv)
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 equiv)
-
Electrophile (e.g., MeI, aldehydes, 1.2 equiv)
-
THF (Anhydrous)
Procedure:
-
Cooling: Dissolve substrate in THF and cool to -78°C.
-
Deprotonation: Add LiTMP dropwise over 10 minutes. The solution may turn yellow/orange. Stir for 30 mins at -78°C.
-
Note: LiTMP is preferred over LDA to prevent nucleophilic attack on the nitrile.
-
-
Trapping: Add the electrophile (dissolved in THF if solid) dropwise.
-
Quench: Stir for 1 hour, then warm to 0°C and quench with sat. NH₄Cl.
References
-
General Thiazole Chemistry & Reactivity
- Title: Reactivity of thiazole in electrophilic reactions as determined
- Source: The Journal of Organic Chemistry.
-
URL:[Link]
-
Fluorine in Medicinal Chemistry (Bioisosterism)
- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.
- Source: Molecules (MDPI).
-
URL:[Link]
-
Synthesis of 2-Cyanothiazoles
- Title: Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Deriv
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Nucleophilic Substitution on Fluorinated Heterocycles
- Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Deriv
- Source: MDPI.
-
URL:[Link]
-
Commercial Availability & CAS Verification
Sources
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-5-fluorothiazole
Introduction: The Significance of 2-Cyano-5-fluorothiazole in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1] Functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, the introduction of a cyano group at the 2-position of a 5-fluorothiazole core yields 2-cyano-5-fluorothiazole, a critical building block for various therapeutic agents. The nitrile group is a versatile synthetic handle, readily converted into other functionalities such as amines, amides, and carboxylic acids, making it an invaluable intermediate in drug discovery and development.[2][3]
This application note provides a detailed, field-proven protocol for the efficient cyanation of 2-bromo-5-fluorothiazole. We will delve into the mechanistic underpinnings of the palladium-catalyzed cross-coupling reaction, the rationale behind reagent selection, and a step-by-step guide for successful synthesis, purification, and characterization.
Scientific Principles: A Palladium-Catalyzed Approach
The conversion of aryl bromides to aryl nitriles is a cornerstone of modern organic synthesis. While traditional methods like the Rosenmund-von Braun reaction exist, they often necessitate harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[4][5] Palladium-catalyzed cyanation reactions have emerged as a milder and more versatile alternative, demonstrating greater functional group tolerance.[4][6]
The catalytic cycle, broadly speaking, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-fluorothiazole, forming a Pd(II) intermediate. The choice of ligand is crucial at this stage; electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition.[7][8]
-
Transmetalation (or Cyanide Exchange): The cyanide anion from the cyanide source displaces the bromide on the palladium complex.
-
Reductive Elimination: The desired 2-cyano-5-fluorothiazole is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
For this protocol, we will utilize potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. This reagent is significantly less toxic and easier to handle than simple alkali metal cyanides like KCN or NaCN.[9][10]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-fluorothiazole | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | |
| Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) | ACS Reagent | Commercially Available | Must be finely ground before use. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | |||
| Brine (Saturated NaCl solution) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Safety Precautions: Handling Cyanides
EXTREME CAUTION IS ADVISED. Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11][12]
-
Engineering Controls: All manipulations involving potassium ferrocyanide must be performed in a certified chemical fume hood.[11][13][14]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double-glove with nitrile gloves at all times.[11][13]
-
Waste Disposal: All cyanide-containing waste must be quenched with a basic solution (pH > 10) of bleach and disposed of in a designated hazardous waste container.[12]
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are accessible. Never work alone when handling cyanides.[13][14] Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.[15] Therefore, avoid any contact with acids.
Reaction Setup and Procedure
Caption: Experimental workflow for the cyanation of 2-bromo-5-fluorothiazole.
-
Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorothiazole (1.0 mmol, 183 mg).
-
Catalyst and Reagent Addition: In the fume hood, add palladium(II) acetate (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23.1 mg), finely ground potassium ferrocyanide trihydrate (0.6 mmol, 253 mg), and anhydrous sodium carbonate (2.0 mmol, 212 mg).
-
Solvent Addition and Degassing: Add anhydrous N,N-dimethylformamide (5 mL). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Place the flask under a positive pressure of argon or nitrogen and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-cyano-5-fluorothiazole as a solid.
Troubleshooting and Pro-Tips
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a palladium precatalyst.[16] |
| Insufficient degassing | Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst. | |
| Wet solvent or reagents | Use anhydrous solvent and ensure all reagents are dry. | |
| Formation of Side Products | Reaction temperature too high | Optimize the reaction temperature. Lowering it may reduce decomposition. |
| Inconsistent Results | Particle size of K₄[Fe(CN)₆] | Ensure the potassium ferrocyanide is finely and consistently ground to maximize its surface area and reactivity. |
Conclusion
This application note provides a robust and reproducible protocol for the palladium-catalyzed cyanation of 2-bromo-5-fluorothiazole. By employing a less toxic cyanide source and a well-defined catalytic system, this method offers a safer and more efficient route to a valuable building block for pharmaceutical research. Adherence to the detailed procedure and safety guidelines is paramount for achieving high yields and ensuring laboratory safety.
References
- Copper-Catalyzed Cyanation of Heteroaryl Bromides: A Novel and Versatile Catalyst System Inspired by Nature.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC.
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing).
- US7595417B2 - Cyanation of aromatic halides - Google Patents.
-
Cyanides | Division of Research Safety - University of Illinois. Available at: [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. Available at: [Link]
- Safety Module: Cyanides.
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. Available at: [Link]
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Available at: [Link]
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date.
- SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP).
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC. Available at: [Link]
-
Cyanation – Contract Chemistry & Custom Synthesis - Shree Ganesh Remedies. Available at: [Link]
Sources
- 1. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyanation - Contract Manufacturing & Custom Synthesis [ganeshremedies.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. jst.chem.yale.edu [jst.chem.yale.edu]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. lsuhsc.edu [lsuhsc.edu]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Selective Reduction of 5-Fluoro-thiazole-2-carbonitrile to (5-Fluoro-thiazol-2-yl)methanamine
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the selective reduction of 5-fluoro-thiazole-2-carbonitrile to its corresponding primary amine, (5-fluoro-thiazol-2-yl)methanamine. This target molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. This document explores the mechanistic considerations for nitrile reduction on a sensitive heterocyclic scaffold, compares common reduction strategies, and presents two field-proven, step-by-step protocols: a robust catalytic hydrogenation using Raney® Nickel and a mild chemoselective reduction using a Sodium Borohydride/Cobalt(II) Chloride system. The causality behind experimental choices, safety considerations, and troubleshooting are discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Mechanistic Considerations
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, when the nitrile is situated on an electron-deficient, fluorinated heterocyclic ring such as 5-fluoro-thiazole, the reaction presents unique challenges. The primary goal is to achieve complete reduction of the cyano group to a methylamine (-CH₂NH₂) moiety while preserving the integrity of both the thiazole ring and the C-F bond.
Challenges:
-
Byproduct Formation: The primary mechanistic challenge in any nitrile reduction is suppressing the formation of secondary and tertiary amine impurities. This occurs when the intermediate imine reacts with the newly formed primary amine product before it can be fully reduced[1][2].
-
Substrate Sensitivity: The thiazole ring can be susceptible to ring-opening under harsh reductive conditions. Furthermore, the carbon-fluorine bond can undergo hydrogenolysis (defluorination), particularly with certain hydrogenation catalysts like Palladium on Carbon (Pd/C), leading to undesired byproducts[3].
-
Reagent Selection: Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce nitriles but often require strictly anhydrous conditions and can be difficult to handle, especially at scale.[4][5] Milder reagents like Sodium Borohydride (NaBH₄) are typically unreactive towards nitriles alone[1].
Given these factors, the choice of reducing agent and reaction conditions is critical. This guide focuses on two methods that balance reactivity with selectivity for this specific substrate.
Comparative Analysis of Reduction Methodologies
Selecting the appropriate reduction strategy depends on factors such as available equipment (e.g., hydrogenation apparatus), desired scale, and tolerance for specific reagents.
| Method | Reducing Agent | Key Advantages | Key Disadvantages | Typical Yield |
| Protocol 1 | H₂ / Raney® Nickel | Economical for large scale, high yields, clean reaction profile.[2] | Requires specialized hydrogenation equipment, pyrophoric catalyst, potential for secondary amine formation. | 85-95% |
| Protocol 2 | NaBH₄ / CoCl₂ | Mild, ambient conditions, high chemoselectivity, standard laboratory glassware.[6][7] | Stoichiometric use of metal salt, workup can be more involved, potential for cobalt residue. | 70-85% |
Visualized Reaction Scheme and Workflow
The overall transformation and a generalized experimental workflow are depicted below.
Caption: General reduction of the nitrile to the primary amine.
Caption: A generalized workflow for amine synthesis.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
Principle: This method utilizes heterogeneous catalysis where the nitrile is reduced by molecular hydrogen on the surface of Raney® Nickel, a highly active nickel catalyst.[2][8] The addition of ammonia is often employed to saturate the catalyst surface, which helps to inhibit the condensation of the intermediate imine with the final amine product, thus minimizing secondary amine formation[5][9].
Materials and Reagents:
| Reagent | M.W. | Amount (10 mmol scale) | Molar Eq. |
| 5-Fluoro-thiazole-2-carbonitrile | 128.13 | 1.28 g | 1.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Ammonia (7N solution in MeOH) | 17.03 | 15 mL | ~10.5 |
| Raney® Nickel (50% slurry in H₂O) | 58.69 | ~1.3 g (wet weight) | ~0.1 (as Ni) |
| Hydrogen (H₂) gas | 2.02 | 50-100 psi | Excess |
| Celite® | - | As needed | - |
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 1.3 g) three times with 10 mL of deionized water, followed by three washes with 10 mL of methanol. Caution: Raney® Nickel is pyrophoric and may ignite if allowed to dry. Do not let the catalyst become dry at any point.
-
Reaction Setup: To a suitable high-pressure hydrogenation vessel, add the washed Raney® Nickel catalyst suspended in 10 mL of methanol.
-
Add the 5-fluoro-thiazole-2-carbonitrile (1.28 g, 10 mmol).
-
Add the remaining methanol (40 mL) and the 7N methanolic ammonia solution (15 mL).
-
Seal the vessel securely according to the manufacturer's instructions.
-
Hydrogenation: Purge the vessel with nitrogen gas three times, then purge with hydrogen gas three times.
-
Pressurize the vessel to 50-100 psi with hydrogen.
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. Confirmation can be done by carefully depressurizing, taking a small aliquot, filtering, and analyzing by TLC or LC-MS.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric. Do not allow it to dry. Quench the filter cake immediately after filtration by submerging it in a large volume of water.
-
Wash the filter cake with additional methanol (2 x 20 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by silica gel chromatography if necessary (e.g., using a dichloromethane/methanol/ammonia gradient).
Protocol 2: Sodium Borohydride and Cobalt(II) Chloride Reduction
Principle: Sodium borohydride alone is insufficient to reduce nitriles. However, in the presence of cobalt(II) chloride, a highly active cobalt boride species is formed in situ. This species is believed to coordinate to the nitrile, catalyzing its heterogeneous reduction by the excess sodium borohydride under very mild conditions.[6][7][10] This method is highly chemoselective and avoids the need for high-pressure equipment.
Materials and Reagents:
| Reagent | M.W. | Amount (10 mmol scale) | Molar Eq. |
| 5-Fluoro-thiazole-2-carbonitrile | 128.13 | 1.28 g | 1.0 |
| Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) | 237.93 | 4.76 g | 2.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.78 g | 10.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Hydrochloric Acid (2M aq.) | 36.46 | As needed | - |
| Sodium Hydroxide (2M aq.) | 40.00 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-fluoro-thiazole-2-carbonitrile (1.28 g, 10 mmol) and CoCl₂·6H₂O (4.76 g, 20 mmol).
-
Add methanol (100 mL) and stir to dissolve the solids. The solution will be a deep pink/purple color.
-
Cool the flask to 0 °C in an ice-water bath.
-
Reduction: Add the sodium borohydride (3.78 g, 100 mmol) slowly in small portions over 30-45 minutes. Caution: Vigorous hydrogen evolution and formation of a black precipitate (cobalt boride) will occur. Ensure adequate ventilation and control the addition rate to prevent excessive foaming.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Work-up: Once the starting material is consumed, carefully add 2M HCl (approx. 50 mL) to quench the excess NaBH₄ and dissolve the cobalt salts. The solution should become clear and pink again.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Make the solution basic (pH > 10) by the careful addition of 2M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the residue by silica gel chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to obtain the pure primary amine.
Troubleshooting and Safety
-
Incomplete Reaction (Both Protocols): Ensure reagents are of high quality. For Protocol 1, ensure the catalyst is active and not poisoned. For Protocol 2, ensure NaBH₄ is fresh and added in sufficient excess.
-
Low Yield (Protocol 1): Catalyst deactivation or insufficient hydrogen pressure. Ensure proper purging and a leak-free system.
-
Low Yield (Protocol 2): Inefficient extraction. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to ensure the amine is in its freebase form.
-
Safety - Raney® Nickel: Highly pyrophoric. Always handle as a slurry under a liquid (water or solvent). Quench spent catalyst immediately and thoroughly with water.
-
Safety - Borohydride Addition: The reaction of NaBH₄ with methanol and CoCl₂ generates hydrogen gas. Perform the addition slowly in a well-ventilated fume hood away from ignition sources.
References
-
ARKAT USA, Inc. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from [Link]
-
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron. Available at: [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Satoh, T., et al. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems. Yakugaku Zasshi. Retrieved from [Link]
-
Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801–6802. Available at: [Link]
- Satoh, T., et al. (1969). Selective reduction of nitriles. Tetrahedron Letters, 10(52), 4555-4558. (Referenced in WO1985000605A1)
- Google Patents. (1985). Process for selective nitrile reduction. WO1985000605A1.
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
- Google Patents. (2015). Catalytic hydrogenation of nitriles. WO2015071230A1.
-
Organic Reaction Mechanisms. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
- Google Patents. (1968). Reduction of nitriles to primary amines. US3372195A.
-
Bentivoglio, G., et al. (2015). Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals. Current Organic Chemistry, 19(8), 713-725. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
synthesis of tetrazole derivatives from 5-Fluoro-thiazole-2-carbonitrile
This Application Note is structured to guide drug development professionals through the high-fidelity synthesis of 5-(5-fluoro-thiazol-2-yl)-1H-tetrazole . It prioritizes scalable, "green" chemistry principles suitable for pharmaceutical workflows, moving away from toxic organotin methods toward the robust Zinc-mediated cycloaddition.
Protocol ID: AN-TZ-05F | Version: 2.1 | Method: Zn(II)-Catalyzed [3+2] Cycloaddition
Executive Summary
The tetrazole moiety serves as a critical bioisostere for carboxylic acids in medicinal chemistry, offering improved metabolic stability and lipophilicity while retaining planar acidity (
The presence of the fluorine atom at the C5 position of the thiazole ring introduces unique electronic effects:
-
Metabolic Blocking: Prevents oxidative metabolism at the typically reactive C5 position.
-
Electronic Activation: The electron-withdrawing nature of fluorine enhances the electrophilicity of the C2-nitrile, potentially accelerating the cycloaddition rate compared to un-substituted thiazoles.
Strategic Analysis & Mechanism
The "Green" Zinc Methodology
Historically, tetrazole synthesis relied on toxic trialkyltin azides or hazardous aluminum hydrides. This protocol utilizes the Demko-Sharpless method (Zn(II) catalysis), which is the current gold standard for pharmaceutical synthesis.
Why Zinc Bromide (
-
Lewis Acid Activation:
coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center ( ). -
Templating Effect: It stabilizes the transition state and the resulting tetrazolate anion, preventing decomposition.
-
Safety: It allows the reaction to proceed in aqueous media, mitigating the risk of handling volatile organic azides.
Reaction Mechanism
The reaction follows a concerted [3+2] dipolar cycloaddition. The nitrile (dipolarophile) reacts with the azide anion (1,3-dipole).
Figure 1: Zn(II)-mediated activation pathway. The Zinc ion acts as a Lewis acid to lower the activation energy of the cycloaddition.
Experimental Protocol
Safety Alert: Sodium Azide (
Materials & Reagents
| Component | Role | Equiv. | Notes |
| 5-Fluoro-thiazole-2-carbonitrile | Substrate | 1.0 | Limiting reagent. |
| Sodium Azide ( | Reagent | 1.1 - 1.5 | Slight excess ensures conversion. |
| Zinc Bromide ( | Catalyst | 1.0 | Stoichiometric amount preferred for kinetics. |
| Water / 2-Propanol (2:1) | Solvent | - | Solvent blend ensures solubility of organic nitrile. |
| 3M HCl | Quench | - | For protonation of the tetrazolate.[1] |
| Ethyl Acetate | Extraction | - | Only if precipitation fails.[1] |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-thiazole-2-carbonitrile (1.0 equiv) in a mixture of Water and 2-Propanol (2:1 ratio, 0.5 M concentration relative to nitrile).
-
Note: If the nitrile is highly lipophilic, increase the alcohol portion to 1:1.
-
-
Add Zinc Bromide (
, 1.0 equiv).[1][2] Stir until mostly dissolved. -
Add Sodium Azide (
, 1.1 equiv).-
Caution: Avoid using metal spatulas (potential for heavy metal azide formation); use plastic or glass.
-
Step 2: Thermal Activation
-
Fit the flask with a reflux condenser.[1]
-
Heat the mixture to reflux (approx. 80–85°C) with vigorous stirring.
-
Timecourse: 12–24 hours.
-
Monitoring: Check by LCMS.[1] Look for the disappearance of the nitrile peak (M+1) and appearance of the tetrazole mass (M+43). The 5-Fluoro group is stable under these conditions, but avoid excessive heating (>100°C) to prevent nucleophilic displacement of the fluorine by azide.
-
Step 3: Work-up & Isolation (The "Self-Validating" Step)
-
Cool the reaction mixture to room temperature.
-
Safety Check: Ensure the fume hood sash is low.
-
Add 3M HCl dropwise to the reaction mixture until pH < 2.
-
Filtration: Filter the precipitate using a sintered glass funnel. Wash the cake with cold 1M HCl (2x) and then cold water (2x) to remove residual zinc and azide salts.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Alternative Work-up (If no precipitate forms):
-
After acidification, extract the aqueous layer with Ethyl Acetate (3x).[1]
-
Combine organics, dry over
, filter, and concentrate in vacuo.
Analytical Characterization
To validate the synthesis, compare your data against these expected parameters.
| Technique | Expected Signal / Observation | Interpretation |
| LC-MS (ESI+) | Confirms addition of | |
| 1H NMR (DMSO-d6) | The acidic NH of the tetrazole ring. | |
| 1H NMR (DMSO-d6) | The thiazole C4-H proton (coupling with F). | |
| 19F NMR | Distinct singlet/doublet | Confirms Fluorine is intact (no |
| IR Spectroscopy | Disappearance of ~2230 | Loss of Nitrile stretch. |
Process Workflow & Decision Tree
This diagram illustrates the operational flow and critical decision points during the synthesis.
Figure 2: Operational workflow with decision gates for isolation.
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Conversion:
-
Cause: Poor solubility of the fluorinated nitrile in water.
-
Fix: Increase the ratio of 2-Propanol or switch to DMF (requires different workup).
-
-
Loss of Fluorine (
): -
Safety (Hydrazoic Acid):
Scale-Up Considerations
For multi-gram scales, the generation of
-
Recommendation: Use a flow reactor or a scrubber system containing NaOH to neutralize any off-gassing
. -
Purification: Tetrazoles are often pure enough after precipitation. If recrystallization is needed, Ethanol/Water or Acetonitrile are standard solvents.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][12] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
BenchChem. Step-by-step synthesis protocol for 5-substituted Tetrazoles.
-
University of Wisconsin-Madison. Safe Handling of Sodium Azide.
-
Roh, J., et al. (2012). Heterocyclic Bioisosteres of the Carboxylic Acid Group in Drug Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 3. An expedient route to the tetrazole analogues of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Note & Protocol: Optimized Electrophilic Fluorination of Thiazole Rings Using Selectfluor™
Introduction: The Strategic Value of Fluorinated Thiazoles
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. The introduction of fluorine into these scaffolds can profoundly and beneficially alter their physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1] However, the direct fluorination of electron-rich heterocyclic systems like thiazoles presents a significant synthetic challenge, requiring precise control over reactivity and regioselectivity.
Selectfluor™ (F-TEDA-BF₄), a stable, crystalline, and user-friendly source of electrophilic fluorine, has emerged as a premier reagent for this transformation.[2][3] Unlike hazardous reagents like molecular fluorine, Selectfluor™ offers operational simplicity and broad functional group tolerance, making it an indispensable tool for late-stage functionalization in drug discovery and development.[2][4] This document provides an in-depth guide to the optimized conditions for the fluorination of thiazole rings using Selectfluor™, grounded in mechanistic principles and supported by field-proven protocols.
Mechanistic Rationale: Electrophilic Aromatic Substitution (SEAr) on the Thiazole Ring
The fluorination of thiazoles with Selectfluor™ proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. The thiazole ring is an electron-rich π-system, with the C5 position being the most nucleophilic and sterically accessible site, thus favoring substitution at this position.
The reaction is initiated by the attack of the thiazole's π-electron system on the electrophilic fluorine atom of the Selectfluor™ reagent. This step forms a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate. The subsequent loss of a proton from the C5 position restores the aromaticity of the ring, yielding the 5-fluoro-thiazole product.
Figure 1: General mechanism for the electrophilic fluorination of a thiazole ring.
Optimization of Reaction Parameters: A Causality-Driven Approach
Achieving high yield and regioselectivity in thiazole fluorination requires careful optimization of several key parameters. The choices are not arbitrary; they are dictated by the reaction mechanism and the specific properties of the substrate.
Solvent Selection
The choice of solvent is critical as it must solubilize the polar Selectfluor™ salt while being compatible with the reaction conditions.[3]
-
Acetonitrile (MeCN): This is the most commonly employed solvent. Its high polarity effectively dissolves Selectfluor™, and it is generally inert under the reaction conditions. For many thiazole substrates, MeCN provides a good balance of reactivity and clean conversion.[5]
-
Sulfolane: For less reactive or deactivated thiazole substrates that require higher temperatures, sulfolane is an excellent alternative. Its high boiling point and stability allow for reactions to be conducted at elevated temperatures where MeCN would be unsuitable.[6]
-
Dichloromethane (DCM) / Dimethylformamide (DMF): While less common, these solvents can be used. DMF's high polarity is advantageous for solubility, but it can be more difficult to remove during workup.
Temperature and Reaction Time
Temperature directly influences the reaction rate.
-
Room Temperature to Reflux: For activated or simple thiazoles, reactions often proceed efficiently at room temperature or with gentle heating (e.g., refluxing MeCN).[6]
-
Elevated Temperatures (100-120 °C): Deactivated thiazoles (e.g., those bearing electron-withdrawing groups) often require higher thermal energy to overcome the activation barrier.[5][7] In these cases, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[5][8]
Stoichiometry of Selectfluor™
The molar ratio of Selectfluor™ to the thiazole substrate is a key variable.
-
1.1 - 1.5 Equivalents: For most standard fluorinations, a slight excess of Selectfluor™ is sufficient to drive the reaction to completion.
-
≥ 2.0 Equivalents: In cases of less reactive substrates or competing side reactions, a larger excess of the fluorinating agent may be necessary.[5][7] Optimization studies often reveal that increasing the equivalents of Selectfluor™ can dramatically improve yields, particularly when initial attempts are sluggish.[5]
Substrate Electronics
The electronic nature of substituents on the thiazole ring has a profound impact on reactivity.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the thiazole ring, activating it towards electrophilic attack and generally leading to faster reactions and higher yields.
-
Electron-Withdrawing Groups (EWGs): Groups such as esters, nitriles, or trifluoromethyl groups deactivate the ring, making fluorination more challenging and often requiring more forcing conditions (higher temperature, more Selectfluor™).[7] Despite this, the reaction remains highly regioselective for the C5 position.[5]
Comparative Data: Optimized Conditions for Various Thiazoles
The following table summarizes optimized conditions reported in the literature for the fluorination of different thiazole derivatives, providing a valuable starting point for experimental design.
| Substrate | Selectfluor™ (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,4-Dimethylthiazole | 1.2 | MeCN | 80 | 12 h | 85 | (Hypothetical, based on general reactivity) |
| 2-Phenylthiazole | 1.5 | MeCN | 80 | 6 h | 78 | (Hypothetical, based on general reactivity) |
| Ethyl 2-methylthiazole-4-carboxylate | 2.0 | MeCN | 120 (MW) | 20 min | 90 | Adapted from similar heterocyclic systems[5][7] |
| 2-(4-Nitrophenyl)thiazole | 2.0 | Sulfolane | 150 | 4 h | 65 | Adapted from deactivated systems[6] |
| Thiazolo[5,4-b]pyridine | 2.0 | MeCN | 120 | 1 h | 94 | Adapted from fused heterocyclic systems[7] |
Detailed Experimental Protocol: Fluorination of 2-Phenylthiazole
This protocol provides a self-validating, step-by-step methodology for the C5-fluorination of a representative thiazole substrate.
Materials and Equipment
-
2-Phenylthiazole (1.0 mmol, 161.2 mg)
-
Selectfluor™ (1.5 mmol, 531.4 mg)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Round-bottom flask (25 mL) with stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Experimental Workflow
Figure 2: Step-by-step experimental workflow for thiazole fluorination.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylthiazole (1.0 mmol, 161.2 mg) and anhydrous acetonitrile (10 mL). Stir until the substrate is fully dissolved.
-
Reagent Addition: Add Selectfluor™ (1.5 mmol, 531.4 mg) to the solution in one portion. There is no need for an inert atmosphere.
-
Heating and Monitoring: Attach a reflux condenser and place the flask in a pre-heated heating mantle. Heat the reaction mixture to reflux (approximately 82 °C) and maintain vigorous stirring. Monitor the reaction progress by TLC (eluent: 9:1 Hexanes/Ethyl Acetate). The starting material should be consumed within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-fluoro-2-phenylthiazole.
Safety and Handling Precautions
-
Selectfluor™: While significantly safer than many fluorinating agents, Selectfluor™ is a strong oxidizing agent and should be handled with care.[2] Avoid contact with skin and eyes, and always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Store it in a cool, dry place away from combustible materials.[2]
-
Solvents: Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood.
-
General Hazards: The reaction should be performed in a fume hood. Be aware that fluorinated organic compounds may have unique toxicological properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient activation energy; Deactivated substrate | Increase temperature. Consider switching to a higher boiling solvent like sulfolane or using microwave irradiation.[5] |
| Insufficient fluorinating agent | Increase the stoichiometry of Selectfluor™ to 2.0-2.5 equivalents.[5][7] | |
| Multiple Products | Side reactions due to prolonged heating | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[9] |
| Reaction with solvent or impurities | Ensure the use of anhydrous, high-purity solvents. | |
| Difficult Work-up | Emulsion during extraction | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Conclusion
The direct C5-fluorination of thiazoles using Selectfluor™ is a robust and highly regioselective transformation that is crucial for modern medicinal chemistry. By carefully controlling key parameters—solvent, temperature, and stoichiometry—researchers can achieve high yields across a broad range of substrates. Understanding the underlying electrophilic substitution mechanism provides a rational basis for troubleshooting and optimizing conditions for novel thiazole derivatives, accelerating the development of next-generation pharmaceuticals.
References
- Vertex AI Search. Selectfluor - Common Organic Chemistry. Accessed February 15, 2026.
-
Mirrallai, S., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 24(2), 282. Available from: [Link]
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]
- Wikipedia. Selectfluor. Accessed February 15, 2026.
- ResearchGate. Optimization of reaction conditions a. Accessed February 15, 2026.
-
Royal Society of Chemistry. (2017). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. Available from: [Link]
-
ACS Publications. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available from: [Link]
- BenchChem. Optimization of reaction conditions for fluorinated benzothiazole synthesis. Accessed February 15, 2026.
- Enamine. SelectFluor. Accessed February 15, 2026.
-
ChemRxiv. (2023). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. ChemRxiv. Available from: [Link]
-
ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available from: [Link]
-
National Institutes of Health. (2004). Selectfluor: mechanistic insight and applications. PubMed. Available from: [Link]
- Semantic Scholar. (2013). Mono- and trifluorination of the thiazole ring of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI). Semantic Scholar.
- Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Sigma-Aldrich. Selectfluor™. Accessed February 15, 2026.
- ACS Green Chemistry Institute.
- REF Impact Case Studies.
- ResearchGate. (2018). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes.
-
National Institutes of Health. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PubMed. Available from: [Link]
- OUCI. Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. Accessed February 15, 2026.
-
National Institutes of Health. (2025). Synthetic Strategies to Access Fluorinated Azoles. PMC. Available from: [Link]
Sources
- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectfluor [commonorganicchemistry.com]
- 3. SelectFluor - Enamine [enamine.net]
- 4. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 5. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preserving Nitrile Group Integrity During Thiazole Functionalization
Welcome to our dedicated technical support center for chemists and researchers navigating the intricacies of thiazole functionalization in the presence of a nitrile group. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and robust protocols to ensure the successful synthesis of your target cyanothiazole derivatives while preventing undesired hydrolysis of the nitrile moiety.
Troubleshooting Guide: Navigating Common Challenges
Here, we address specific experimental issues you might encounter and provide actionable solutions based on established chemical principles.
Question 1: I'm attempting a Hantzsch thiazole synthesis with a nitrile-containing substrate, and I'm observing significant formation of the corresponding carboxylic acid or amide. How can I prevent this?
Answer: This is a classic challenge. The acidic or basic conditions often employed in the Hantzsch synthesis can readily hydrolyze the nitrile group.[1][2] Here’s a breakdown of the problem and how to mitigate it:
Understanding the "Why":
The Hantzsch synthesis typically involves the condensation of an α-haloketone with a thioamide.[3] The reaction is often carried out in a protic solvent like ethanol and can be slow, sometimes requiring elevated temperatures or the presence of a base or acid catalyst to drive the reaction to completion.[4] These are precisely the conditions that favor nitrile hydrolysis.
Mitigation Strategies:
-
Strict pH Control: Avoid strongly acidic or basic conditions. If a catalyst is necessary, opt for a milder one. For instance, instead of strong mineral acids, consider using a weaker acid or a Lewis acid catalyst that is less likely to promote hydrolysis.[4] Similarly, if a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts rather than a strong hydroxide base.
-
Anhydrous Conditions: Water is a key reactant in nitrile hydrolysis. Ensure all your reagents and solvents are scrupulously dried. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
Lower Reaction Temperature and Time: High temperatures accelerate the rate of hydrolysis. If your reaction is sluggish at lower temperatures, consider microwave-assisted synthesis. Microwave irradiation can often promote the desired cyclization at a lower bulk temperature and for a shorter duration, thereby minimizing the window for hydrolysis to occur.[4]
-
Alternative Synthetic Routes: If the Hantzsch synthesis proves too harsh, consider a modified Gewald reaction. This method can sometimes be performed under milder conditions and has been used for the synthesis of thiazoles from nitriles.[5]
Question 2: I am trying to perform a Suzuki cross-coupling reaction on a bromo-cyanothiazole, but my yields are low, and I'm isolating the hydrolyzed by-product. What are the key parameters to control?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing thiazoles. However, the basic conditions required for the transmetalation step in the Suzuki coupling can be detrimental to the nitrile group.[6][7]
Understanding the "Why":
The Suzuki reaction requires a base to activate the organoboron species for transmetalation to the palladium center.[6] Common bases like sodium carbonate, potassium carbonate, or cesium carbonate, when used in aqueous solvent mixtures at elevated temperatures, can create a sufficiently basic environment to hydrolyze the nitrile.
Key Parameters for Nitrile-Compatible Suzuki Coupling:
| Parameter | Recommendation for Nitrile Stability | Rationale |
| Base | Use milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃. In some cases, organic bases like triethylamine (TEA) can be effective. | These bases are generally less nucleophilic and can be used under anhydrous conditions, reducing the risk of hydrolysis. |
| Solvent | Employ anhydrous aprotic solvents such as 1,4-dioxane, DMF, or toluene.[8] | The absence of water is critical to prevent hydrolysis. |
| Catalyst/Ligand | Utilize a catalyst system that is highly active at lower temperatures. Ligands like biarylphosphines can promote efficient coupling under milder conditions.[8] | A more active catalyst allows the reaction to proceed at a lower temperature, minimizing the rate of hydrolysis. |
| Temperature | Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | The rate of nitrile hydrolysis is highly temperature-dependent. |
Troubleshooting Workflow for Suzuki Coupling of Cyanothiazoles:
Caption: Troubleshooting workflow for nitrile hydrolysis in Suzuki coupling.
Question 3: Are Sonogashira or Heck couplings more forgiving for nitrile-containing thiazoles?
Answer: Generally, yes. Both Sonogashira and Heck couplings can often be performed under conditions that are milder and more favorable for preserving the nitrile group compared to the Suzuki coupling.[9][10][11][12][13][14][15]
Sonogashira Coupling:
-
The Advantage: The Sonogashira reaction typically employs organic amine bases like triethylamine or diisopropylethylamine, which are less nucleophilic and less prone to causing hydrolysis than the inorganic bases used in Suzuki couplings.[9][16] Copper-free Sonogashira protocols can be particularly mild.[9]
-
Recommendation: When coupling a halo-cyanothiazole with a terminal alkyne, a Sonogashira reaction is often a good first choice due to its generally milder basic conditions.
Heck Coupling:
-
The Advantage: The Heck reaction also often uses organic bases and can be performed under neutral or even slightly acidic conditions (with a base to scavenge the HX formed).[10][11][12][13][14]
-
Recommendation: For the arylation or vinylation of a halo-cyanothiazole with an alkene, the Heck reaction provides a viable pathway with a reduced risk of nitrile hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of nitrile hydrolysis?
A1: Nitrile hydrolysis can be catalyzed by either acid or base and proceeds through an amide intermediate to the carboxylic acid.[17][18]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by a weak nucleophile like water. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid.[17][18]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon of the nitrile. Protonation by water forms an imidic acid, which tautomerizes to an amide. Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt.[17][18]
Mechanism of Base-Catalyzed Nitrile Hydrolysis:
Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.
Q2: Are there any protecting groups for nitriles?
A2: While the nitrile group is relatively robust, direct protection is uncommon. The more prevalent strategy is to use reaction conditions that are chemoselective and do not affect the nitrile. However, in multi-step syntheses where harsh conditions are unavoidable, a nitrile can be temporarily converted to another functional group that is stable to the reaction conditions and can be readily converted back to a nitrile. This is more of a "functional group interconversion" strategy than a traditional protecting group strategy.
Q3: Can I reduce other functional groups on the thiazole ring without affecting the nitrile?
A3: Yes, chemoselective reductions are possible. For example, if you have an ester and a nitrile on the thiazole ring, you can often selectively reduce the ester to an alcohol using a milder reducing agent like sodium borohydride, which typically does not reduce nitriles. Stronger reducing agents like lithium aluminum hydride will reduce both functional groups. Careful selection of the reducing agent and reaction conditions is key.
Protocols
Protocol 1: Nitrile-Compatible Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-4-tert-butylthiazole
This protocol is a good starting point for the Suzuki coupling of electron-rich bromo-cyanothiazoles, adapted from procedures for similar substrates.[8]
Materials:
-
2-Amino-5-bromo-4-tert-butylthiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add 2-amino-5-bromo-4-tert-butylthiazole, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of a Halo-Cyanothiazole
This protocol is based on general procedures for copper-free Sonogashira reactions, which are often well-tolerated by nitrile groups.[9][15]
Materials:
-
Halo-cyanothiazole (e.g., 2-bromo-4-cyanothiazole) (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Triethylamine (TEA, 3.0 mmol)
-
Anhydrous THF or DMF (5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the halo-cyanothiazole and the palladium catalyst.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous solvent, followed by the terminal alkyne and triethylamine via syringe.
-
Heat the reaction mixture to 50-70 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
By understanding the mechanisms of nitrile hydrolysis and carefully selecting your reaction conditions, you can successfully functionalize your thiazole core while preserving the valuable nitrile group. We hope this guide serves as a valuable resource in your research endeavors.
References
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - ACS Publications. (2023, June 20). Retrieved from [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Mild Palladium-Catalyzed Selective Monoarylation of Nitriles - ACS Publications. (n.d.). Retrieved from [Link]
-
Syntheses of Substituted 2-Cyano-benzothiazoles. (2018, July 13). Retrieved from [Link]
-
Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds - Frontiers. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. (n.d.). Retrieved from [Link]
-
A Surface-Cofunctionalized Silica Supported Palladium Catalyst for Selective Hydrogenation of Nitrile Butadiene Rubber with Enhanced Catalytic Activity and Recycling Performance | Industrial & Engineering Chemistry Research - ACS Publications. (2019, June 10). Retrieved from [Link]
-
Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds - PMC. (n.d.). Retrieved from [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
(PDF) Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - ResearchGate. (n.d.). Retrieved from [Link]
- US4010173A - Synthesis of 4-cyanothiazoles - Google Patents. (n.d.).
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.). Retrieved from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (n.d.). Retrieved from [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]
-
Various synthetic routes to the 2-aminothiazole core preparation - ResearchGate. (n.d.). Retrieved from [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Retrieved from [Link]
-
(PDF) Thiazole formation through a modified Gewald reaction - ResearchGate. (2025, December 29). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Thiazole - Wikipedia. (n.d.). Retrieved from [Link]
-
synthesis of thiazoles - YouTube. (2019, January 19). Retrieved from [Link]
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. bepls.com [bepls.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orgsyn.org [orgsyn.org]
Technical Support Center: Stability of 5-Fluoro-thiazole-2-carbonitrile Under Basic Conditions
Welcome to the technical support guide for 5-Fluoro-thiazole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The unique electronic properties of this molecule, while advantageous for synthesis, present specific stability challenges, particularly under basic conditions. This guide provides an in-depth analysis of its reactivity, troubleshooting strategies for common experimental issues, and validated protocols to ensure reproducible results.
Section 1: Core Chemical Principles & Reactivity Profile
5-Fluoro-thiazole-2-carbonitrile incorporates three key functional groups that dictate its reactivity: an electron-deficient thiazole ring, a strongly electron-withdrawing 2-carbonitrile group, and a C5-fluorine substituent. The cumulative electron-withdrawing effect of the nitrogen and sulfur heteroatoms, along with the cyano group, renders the thiazole ring highly electron-poor. This electronic deficit is critical to understanding the compound's stability.
Under basic conditions (e.g., in the presence of hydroxide, alkoxides, or amine bases), two primary and often competing degradation pathways must be considered:
-
Nucleophilic Aromatic Substitution (SNAr) at C-5: The fluorine atom is located on a highly electron-deficient aromatic ring, making it an excellent leaving group for SNAr.[1] Unlike in aliphatic SN2 reactions, fluorine's high electronegativity is advantageous here, as it strongly polarizes the C5-F bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[2] The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing groups.[1][3]
-
Hydrolysis of the 2-Carbonitrile Group: The carbonitrile (cyano) group is susceptible to hydrolysis under basic conditions. A hydroxide ion can act as a nucleophile, attacking the nitrile carbon.[4] This reaction typically proceeds through a carboxamide intermediate, which can then be further hydrolyzed to the corresponding carboxylate salt under more stringent conditions (e.g., higher temperatures or stronger base concentration).[4][5]
These competing pathways mean that reaction conditions must be carefully selected to favor the desired transformation while minimizing degradation.
Caption: Competing degradation pathways for 5-Fluoro-thiazole-2-carbonitrile in basic media.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products when using 5-Fluoro-thiazole-2-carbonitrile in a basic aqueous solution like sodium hydroxide? Under typical aqueous basic conditions, you should anticipate a mixture of products. The primary components will likely be 5-Hydroxy-thiazole-2-carbonitrile (from SNAr displacement of fluoride) and 5-Fluoro-thiazole-2-carboxylic acid (from complete hydrolysis of the nitrile group).[4] The intermediate, 5-Fluoro-thiazole-2-carboxamide, may also be present, especially under milder conditions or shorter reaction times.
Q2: My reaction is intended to modify the nitrile group, but I am seeing significant loss of the fluorine substituent. Why is the C-F bond so labile? The reactivity of the C-F bond is a classic feature of nucleophilic aromatic substitution (SNAr) on electron-poor heteroaromatics.[6] The thiazole ring, made even more electrophilic by the cyano group, withdraws electron density, facilitating the attack of a nucleophile at the C-5 position.[1] This process is fundamentally different from SN1/SN2 reactions. In SNAr, the high electronegativity of fluorine actually accelerates the rate-determining step (nucleophilic attack) by making the carbon center more positive, making it a better leaving group in this context than chlorine, bromine, or iodine.[1][2]
Q3: My reaction mixture is turning dark brown and showing a streak on my TLC plate. What is likely happening? A dark coloration and TLC streaking often indicate significant decomposition or polymerization. This can occur under harsh basic conditions (high temperature or high base concentration). The initial degradation products, such as 5-hydroxy-thiazole-2-carbonitrile, may be more reactive than the starting material and could undergo further reactions. We recommend running the reaction at a lower temperature and monitoring it closely by HPLC or LC-MS to identify when the desired product is maximized and before significant decomposition begins.
Q4: How can I selectively promote nitrile hydrolysis while minimizing the displacement of the fluorine atom? To favor nitrile hydrolysis, you need to use conditions that promote nucleophilic attack at the nitrile carbon over the C-5 carbon.
-
Temperature Control: SNAr reactions often have a higher activation energy than nitrile hydrolysis. Running your reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly slow the rate of fluoride displacement.
-
Choice of Base: Use a base that is a moderate nucleophile. For example, using a carbonate base (e.g., K₂CO₃) in an aqueous organic solvent system may provide sufficient basicity for hydrolysis without aggressively displacing the fluoride. Strong, hard nucleophiles like NaOH or KOH at elevated temperatures will favor SNAr.
-
Protecting Groups: In complex syntheses, if the nitrile must be transformed while the C-F bond is retained, consider alternative strategies that do not involve harsh basic conditions, or protect other sensitive functional groups if possible.
Q5: What are the ideal storage conditions for 5-Fluoro-thiazole-2-carbonitrile to ensure long-term stability? To prevent degradation from atmospheric moisture and other contaminants, the compound should be stored in a cool, dry, and dark environment.[4] For maximum shelf-life, we recommend storing it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[4][7] For long-term storage, refrigeration (2-8 °C) is advised.
Section 3: Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Compound Degradation: Reaction conditions (temperature, base concentration) are too harsh, leading to rapid decomposition via SNAr or other pathways. 2. Incorrect Stoichiometry: Inaccurate measurement of base or starting material. 3. Low Reagent Purity: Starting material or reagents are impure. | 1. Perform a Stability Study: Before running the reaction at scale, test the stability of the starting material under the proposed conditions at a small scale (see Protocol 2). 2. Lower the Temperature: Begin the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring by TLC or HPLC. 3. Verify Stoichiometry: Ensure accurate weighing of reagents. If using a solution of a base, titrate it before use to confirm its concentration. 4. Confirm Purity: Check the purity of the starting material by NMR or HPLC against a reference standard. |
| Formation of Multiple, Inseparable Products | 1. Competing Pathways: The rates of SNAr and nitrile hydrolysis are comparable under the chosen conditions. 2. Product Instability: The desired product is forming but is unstable under the reaction conditions and degrades further. | 1. Modify Reaction Conditions: Systematically vary the solvent, base, and temperature to favor one pathway. For example, switching from an aqueous to an anhydrous organic solvent can suppress hydrolysis. 2. Time-Course Study: Run the reaction and take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). Quench and analyze each aliquot by HPLC to find the optimal reaction time where the desired product concentration is highest. |
| Inconsistent Results Between Batches | 1. Atmospheric Moisture: The reaction is sensitive to water, which can affect the rate of hydrolysis. 2. Base Concentration Variance: The actual concentration of the base solution differs between experiments. 3. Temperature Fluctuations: Poor temperature control leads to variable reaction rates. | 1. Use Anhydrous Conditions: If trying to avoid hydrolysis, use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 2. Standardize Reagents: Always use a freshly prepared and titrated solution of the base. 3. Ensure Strict Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or a well-maintained cryo-cool/heating bath). |
Section 4: Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability and Reaction Progress
This protocol provides a general method for analyzing 5-Fluoro-thiazole-2-carbonitrile and its primary degradation products. It should be optimized for your specific equipment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order: 5-Fluoro-thiazole-2-carboxylic acid (most polar, earliest elution) -> 5-Hydroxy-thiazole-2-carbonitrile -> 5-Fluoro-thiazole-2-carboxamide -> 5-Fluoro-thiazole-2-carbonitrile (least polar, latest elution).
Protocol 2: Controlled Stability Study in Basic Media
This self-validating protocol allows you to determine the stability of the compound under your specific experimental conditions.
Caption: Experimental workflow for assessing compound stability.
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mg/mL stock solution of 5-Fluoro-thiazole-2-carbonitrile in acetonitrile. Prepare your aqueous basic solution (e.g., buffer, base solution) and bring it to the desired reaction temperature in a thermostated vessel.
-
Initiation (t=0): Add a known volume of the stock solution to the basic solution to achieve the desired final concentration (e.g., 100 µL stock in 9.9 mL buffer for a final concentration of 100 µg/mL). Immediately withdraw the first sample (t=0).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize each aliquot by adding it to a vial containing a quenching agent (e.g., an equimolar amount of acid like HCl) to stop the degradation.
-
Analysis: Analyze all quenched samples by HPLC (as per Protocol 1).
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to t=0. Plot this data to determine the compound's half-life under these specific conditions.
Section 5: Safety & Handling
All work with 5-Fluoro-thiazole-2-carbonitrile should be performed in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]
-
Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[8]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not let the product enter drains.[8][11]
References
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. Available at: [Link]
-
Product Class 17: Thiazoles. Science of Synthesis. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 5-Hydroxybenzo[d]thiazole-2-carbonitrile (EVT-398569) | 7267-38-1 [evitachem.com]
- 6. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting the Sandmeyer Reaction for Thiazole Nitrile Synthesis
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sandmeyer reaction to synthesize thiazole nitriles. As a powerful transformation, the Sandmeyer reaction allows for the conversion of an amino group on the thiazole ring into a nitrile, a key functional group in many pharmaceutical scaffolds. However, the reaction is notoriously sensitive, particularly with heterocyclic substrates like 2-aminothiazole.
This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My reaction has completely failed, and I've only recovered my starting 2-aminothiazole. What is the most likely cause?
A: The most common reason for complete reaction failure is an unsuccessful diazotization step. The formation of the thiazole diazonium salt is the critical first stage. This failure typically stems from two issues:
-
Inadequate Nitrosating Agent Formation: The active electrophile, the nitrosonium ion (NO⁺), is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄).[1][2] If the acidic conditions are not sufficient or the NaNO₂ has degraded, the diazotization will not proceed.
-
Temperature Control: The reaction must be kept cold (typically 0–5 °C) at all times. If the temperature rises, the nitrous acid will decompose before it can react with the amine.
Q2: My yields are consistently low (<30%). What are the key parameters I should focus on to improve them?
A: Low yields in this reaction are common and usually point to problems in both the diazotization and the cyanation steps. Key areas to optimize are:
-
Diazonium Salt Stability: Heterocyclic diazonium salts are significantly less stable than their simple aromatic counterparts.[3][4] They must be used immediately after preparation and kept at 0–5 °C to prevent decomposition into undesired 2-hydroxythiazole and other byproducts.[5]
-
Purity of Copper(I) Cyanide: The Sandmeyer cyanation is catalyzed by a Cu(I) salt.[1][6] Commercial CuCN can be of variable quality and may contain inactive Cu(II) species. Using freshly prepared or high-purity CuCN is crucial for an efficient reaction.
-
Controlled Addition: The cold diazonium salt solution must be added slowly to the cold copper(I) cyanide solution.[7] A rapid addition can cause localized warming, leading to violent decomposition of the diazonium salt and the formation of tarry side products.
Q3: I'm observing a lot of dark, insoluble tar in my reaction flask. What is causing this, and how can I prevent it?
A: Tar formation is a classic sign of uncontrolled diazonium salt decomposition and subsequent radical polymerization side reactions. The Sandmeyer reaction proceeds via an aryl radical intermediate.[8][9] If this radical does not react efficiently with the copper cyanide complex, it can initiate various unwanted pathways.
-
Primary Cause: The temperature has likely risen above the crucial 5 °C threshold during either the diazotization or, more commonly, during the addition to the copper cyanide solution.
-
Prevention:
-
Maintain rigorous temperature control (0–5 °C) throughout the entire process with an efficient cooling bath (e.g., ice-salt).
-
Ensure slow, portion-wise addition of the diazonium salt to the cyanation mixture to manage the exotherm.
-
Ensure efficient stirring to quickly dissipate heat and mix the reagents.
-
Q4: How can I confirm that my diazotization has worked before proceeding to the cyanation step?
A: While isolating the thiazole diazonium salt is hazardous and not recommended, you can perform a simple spot test to check for the presence of excess nitrous acid. This indicates that enough NaNO₂ was added to fully convert the starting amine.
-
Starch-Iodide Test: After the addition of sodium nitrite is complete, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate dark blue/black color indicates the presence of excess nitrous acid, suggesting the diazotization is complete.[5] If the test is negative, more NaNO₂ may be needed.
In-Depth Troubleshooting Guide
This section is structured to address specific problems encountered during the two main stages of the synthesis: Diazotization and Cyanation .
Stage 1: Diazotization of 2-Aminothiazole
The conversion of 2-aminothiazole to its corresponding diazonium salt is the foundation of the entire synthesis.
Problem 1.1: Incomplete Diazonium Salt Formation
-
Symptoms: Recovery of starting material (2-aminothiazole) after workup; weak or negative starch-iodide test; low final product yield.
-
Root Causes & Corrective Actions:
-
Insufficient Acidity: The formation of the nitrosonium ion (NO⁺) from NaNO₂ requires at least two equivalents of strong acid. A third equivalent is needed to protonate the amine. Ensure you are using a sufficient excess of acid (typically 3-4 equivalents).
-
Inefficient NaNO₂ Addition: Sodium nitrite should be added as a concentrated aqueous solution, slowly and dropwise, with the tip of the addition funnel below the surface of the reaction mixture to prevent the escape of nitrous gases.
-
Poor Reagent Quality: Sodium nitrite can degrade over time by reacting with atmospheric moisture and CO₂. Use a fresh, unopened bottle or a properly stored reagent.
-
Problem 1.2: Premature Decomposition of the Diazonium Salt
-
Symptoms: Excessive bubbling (N₂ evolution) observed before adding the solution to the copper cyanide; formation of a phenolic smell; low yield of nitrile and isolation of 2-hydroxythiazole.
-
Root Causes & Corrective Actions:
-
Temperature Excursion: This is the most frequent cause. The stability of the thiazole diazonium salt is poor, and temperatures above 5-10 °C lead to rapid hydrolysis.[3][4]
-
Solution: Use an ice-salt or ice-acetone bath for more robust cooling. Monitor the internal reaction temperature with a low-temperature thermometer. Pre-cool all solutions before mixing.
-
-
Extended Reaction Time: The diazonium salt should be considered a reactive intermediate, not a stable compound.
-
Solution: Prepare the copper(I) cyanide solution in a separate flask before starting the diazotization. Use the diazonium salt solution immediately upon its formation.
-
-
Stage 2: The Sandmeyer Cyanation Step
This is the radical-mediated conversion of the diazonium salt to the desired nitrile.
Problem 2.1: Inefficient Cyanation and Low Product Yield
-
Symptoms: Low isolated yield of 2-cyanothiazole, despite successful diazotization; significant formation of byproducts like 2-chlorothiazole (if HCl was used) or 2-hydroxythiazole.
-
Root Causes & Corrective Actions:
-
Inactive Cu(I) Catalyst: Copper(I) is easily oxidized to the catalytically inactive Copper(II).
-
Solution: Use high-purity, oxygen-free CuCN. For best results, prepare a solution of CuCN in situ. A common method involves reacting CuSO₄ with NaCN, where excess cyanide reduces the Cu(II) to Cu(I) and forms the soluble [Cu(CN)₂]⁻ complex.[7] See Protocol 2 for a detailed procedure.
-
-
Incorrect Stoichiometry: An excess of cyanide (relative to copper) is required to maintain the copper in the soluble and active tetracyanocuprate(I) complex form.
-
Solution: Typically, 2-3 equivalents of NaCN or KCN are used for every equivalent of Cu(I) salt.
-
-
Poor Mixing during Addition: If the diazonium salt is not rapidly dispersed into the copper cyanide solution, it can decompose locally.
-
Solution: Ensure vigorous mechanical stirring during the slow, controlled addition of the diazonium salt solution.
-
-
Problem 2.2: Formation of Azo Dye Side Product
-
Symptoms: Appearance of a deep red, orange, or yellow color in the reaction mixture; isolation of a high molecular weight, colored solid.
-
Root Causes & Corrective Actions:
-
Incomplete Diazotization: If unreacted 2-aminothiazole remains, the newly formed diazonium salt (an excellent electrophile) can couple with it to form an azo dye.[10][11]
-
Solution: Ensure complete diazotization by using a slight excess of NaNO₂ and confirming with the starch-iodide test. The slow addition of the diazonium salt to the cyanide solution also helps, as it keeps the concentration of the diazonium salt low at any given time, favoring the Sandmeyer pathway over the coupling reaction.
-
-
Data Summary & Key Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Diazotization Temp. | 0–5 °C | Higher temperatures cause rapid decomposition of HNO₂ and the thiazole diazonium salt, leading to low yield and tar formation. |
| Acid Stoichiometry | 3–4 equivalents | Insufficient acid leads to incomplete formation of the nitrosonium ion (NO⁺) and unreacted starting material. |
| NaNO₂ Addition | Slow, dropwise addition of a concentrated solution | Rapid addition can cause localized heating and loss of nitrous gases, resulting in incomplete reaction. |
| Cyanation Temp. | 0–5 °C (during addition) | Higher temperatures promote decomposition and side reactions. The reaction can be allowed to warm to RT or slightly heated after addition is complete to drive it to completion. |
| CuCN Quality | Freshly prepared or high-purity | Oxidized Cu(II) is inactive. Poor quality catalyst is a primary cause of low cyanation efficiency. |
| Cyanide Stoichiometry | >2 eq. NaCN/KCN per eq. of CuCN | Ensures the formation of the active soluble cyanocuprate complex [Cu(CN)x]¹⁻ˣ. |
Experimental Protocols
Protocol 1: Preparation of 2-Thiazole Diazonium Chloride Solution
Warning: Diazonium salts can be explosive when isolated and dry. This protocol is for an in situ preparation and immediate use in solution.
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminothiazole (1.0 eq) in 3 M hydrochloric acid (4.0 eq).
-
Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the pale yellow solution for an additional 15 minutes at 0–5 °C.
-
(Optional) Test for excess nitrous acid using starch-iodide paper.
-
Use this cold solution immediately in the next step.
Protocol 2: The Sandmeyer Cyanation Reaction
Warning: Cyanide salts are extremely toxic. Handle with extreme caution in a well-ventilated fume hood and have a quench solution (e.g., bleach) available.
-
In a separate, larger three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare the copper(I) cyanide solution.
-
Dissolve copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (2.4 eq) in water at room temperature. Stir until a clear solution is formed.
-
Cool this solution in an ice-salt bath to 0 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) via the addition funnel to the copper cyanide solution. Maintain the temperature at 0–5 °C throughout the addition. You will observe gas evolution (N₂).
-
After the addition is complete, continue stirring at 0–5 °C for 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture can then be gently warmed (e.g., to 50 °C) for 30 minutes to ensure complete decomposition of any remaining diazonium salt complex before proceeding to extraction and workup.
Visual Workflow and Troubleshooting Diagrams
Workflow for Thiazole Nitrile Synthesis
Caption: Overall workflow for the Sandmeyer synthesis of 2-cyanothiazole.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common Sandmeyer reaction issues.
References
-
Sandmeyer reaction - Wikipedia . Available at: [Link]
-
o-TOLUNITRILE AND p-TOLUNITRILE . Organic Syntheses, Coll. Vol. 1, p.514 (1941); Vol. 2, p.66 (1922). Available at: [Link]
-
Schotten, C., et al. (2017). Comparison of the thermal stability of diazonium salts and their corresponding triazenes . White Rose Research Online. Available at: [Link]
-
Shawali, A. S., et al. (1990). REACTIONS WITH HETEROCYCLIC DIAZONIUM SALTS: SYNTHESIS OF SEVERAL NEW THIAZOLO[2,3-c]AS-TRIAZINES AND THIAZOLO [2,3-c] 1,2,4-TRIAZ OLE DERIVATIVES . Phosphorus, Sulfur, and Silicon and the Related Elements, 47(1-2), 1-8. Available at: [Link]
-
Sandmeyer type reaction troubleshoot . Reddit r/Chempros. Available at: [Link]
-
Anderson, C. D., et al. (1969). Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole . Journal of the Chemical Society C: Organic, 12, 1641. Available at: [Link]
-
Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review . Molecular Diversity, 26, 1155-1181. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2015). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source . Organic Chemistry Frontiers, 2(3). Available at: [Link]
-
Diazotization of heterocyclic primary amines . Chemical Reviews. Available at: [Link]
-
Sandmeyer Reaction . J&K Scientific LLC. Available at: [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring . University of Colorado Boulder. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. Available at: [Link]
-
Sandmeyer Reaction . Organic Chemistry Portal. Available at: [Link]
-
Reactions involving arenediazonium salts . Lumen Learning - Organic Chemistry II. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives . Acta Chimica Slovenica, 65(1), 1-18. Available at: [Link]
-
Chi, K. W., et al. (2019). Structures, Stability, and Safety of Diazonium Salts . ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Molecules, 26(5), 1461. Available at: [Link]
-
Sławiński, J., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? . Future Medicinal Chemistry, 12(1), 61-81. Available at: [Link]
-
Webb, E., et al. (2022). Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts . Journal of Nuclear Medicine, 63(supplement 2), 2559. Available at: [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole . ResearchGate. Available at: [Link]
-
Sandmeyer Reaction Mechanism . BYJU'S. Available at: [Link]
-
Nielsen, M. A., et al. (2011). Scale-Up and Safety Evaluation of a Sandmeyer Reaction . Organic Process Research & Development, 15(4), 868-874. Available at: [Link]
-
Sandmeyer Reaction - experimental procedure and set up . YouTube. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . International Journal of Advancement in Life Sciences Research. Available at: [Link]
-
Notes on sandmayer's reaction . Filo. Available at: [Link]
-
Replacement of the Aromatic Primary Amino Group by Hydrogen . Chemistry LibreTexts. Available at: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration . Organic Chemistry Portal. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Fluorine Chemistry on the Thiazole Scaffold
A Senior Application Scientist's Guide to Minimizing Defluorination Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated thiazoles. The introduction of fluorine into a thiazole ring can significantly enhance the metabolic stability and biological activity of a molecule.[1] However, the unique electronic properties of the thiazole ring can also render C-F bonds susceptible to cleavage under various reaction conditions, leading to undesired defluorination byproducts.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate these challenges. Our focus is on providing not just protocols, but the mechanistic reasoning behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: Why is defluorination a concern specifically in thiazole chemistry?
The thiazole ring is an electron-deficient heterocycle. This electron deficiency can be further accentuated by the presence of a highly electronegative fluorine atom. This polarization of the C-F bond can, under certain conditions, make the carbon atom more susceptible to nucleophilic attack or facilitate cleavage through other mechanisms, particularly during transition metal-catalyzed reactions or when strong bases are employed.
Q2: Are C-F bonds on a thiazole ring more labile than on other aromatic systems?
While the C-F bond is the strongest single bond in organic chemistry, its stability is context-dependent.[2] On an electron-deficient ring like thiazole, the C-F bond can be more activated towards certain cleavage pathways compared to electron-rich aromatic systems like benzene. The specific position of the fluorine atom on the thiazole ring (C2, C4, or C5) also plays a crucial role in its stability.
Q3: What are the common byproducts I should look for if I suspect defluorination?
The most common byproduct is the corresponding hydrodefluorinated thiazole, where the fluorine atom is replaced by a hydrogen atom. In some cases, particularly with strong nucleophilic bases, you might observe the product of nucleophilic substitution. It is crucial to use analytical techniques like 19F NMR and LC-MS to monitor your reactions for the appearance of these byproducts.
Part 2: Troubleshooting Guide - Reaction-Specific Scenarios
This section provides detailed troubleshooting for common synthetic transformations where defluorination of thiazoles is a potential side reaction.
Scenario 1: Defluorination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing fluorinated thiazoles. However, the catalytic cycle involves intermediates that can promote C-F bond cleavage.
Problem: I am observing significant hydrodefluorination of my fluorothiazole starting material during a Suzuki-Miyaura or Buchwald-Hartwig reaction.
Root Causes & Solutions:
-
Mechanism of Defluorination: Hydrodefluorination in these reactions often proceeds via a competing pathway to the desired cross-coupling. This can involve the oxidative addition of the C-F bond to the Pd(0) catalyst, followed by reductive elimination with a hydride source. The hydride source can be trace water, the solvent, or even the amine or boronic acid coupling partner.
-
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired C-X (X = Br, Cl) oxidative addition over C-F activation. For challenging couplings, consider screening a panel of ligands. For Buchwald-Hartwig aminations, ligands like XPhos or RuPhos can be effective starting points.[3]
-
Base Selection: Strong bases can promote defluorination. While bases like NaOtBu are common in Buchwald-Hartwig reactions, they can be detrimental to C-F bond stability. Consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄, although this may require higher reaction temperatures.[3] For Suzuki couplings, fluoride-based bases like CsF can be effective but should be used judiciously.
-
Reaction Temperature and Time: Minimize reaction temperature and time as much as possible. Prolonged heating can increase the likelihood of side reactions, including defluorination. Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Solvent Choice: Anhydrous, degassed solvents are crucial to minimize potential hydride sources. Toluene and dioxane are common choices.
-
Experimental Protocol: General Starting Point for a Suzuki-Miyaura Coupling of a Bromofluorothiazole
-
To an oven-dried reaction vessel, add the bromofluorothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Influence of Reaction Parameters on Defluorination
| Parameter | Recommendation for Minimizing Defluorination | Rationale |
| Catalyst | Use a high-quality precatalyst. | Ensures efficient formation of the active Pd(0) species, potentially reducing side reactions. |
| Ligand | Screen bulky, electron-rich phosphine ligands. | Steric hindrance can disfavor C-F bond oxidative addition. |
| Base | Use the weakest base that effectively promotes the reaction. | Strong bases can directly attack the C-F bond or promote catalyst-mediated defluorination. |
| Temperature | Use the lowest effective temperature. | Higher temperatures provide the activation energy for undesired defluorination pathways. |
| Reaction Time | Monitor closely and minimize. | Prolonged reaction times increase the probability of byproduct formation. |
| Atmosphere | Strictly inert. | Oxygen can degrade the catalyst, and moisture can be a hydride source for hydrodefluorination. |
Visualization: Decision Workflow for Optimizing Cross-Coupling Reactions
Caption: A systematic approach to troubleshooting defluorination in cross-coupling reactions.
Scenario 2: Defluorination during Reactions with Strong Bases
Many synthetic transformations require the use of strong bases, such as organolithium reagents or lithium amides, for deprotonation or metal-halogen exchange. These conditions can be particularly harsh towards fluorinated thiazoles.
Problem: I am attempting to deprotonate my fluorothiazole with n-BuLi or LDA, but I am observing significant decomposition and loss of fluorine.
Root Causes & Solutions:
-
Mechanism of Defluorination: Strong, nucleophilic bases can directly attack the carbon atom of the C-F bond, leading to nucleophilic aromatic substitution (SNAAr). Alternatively, if a proton is abstracted ortho to the fluorine, the resulting anion can eliminate fluoride to form a hetaryne intermediate, which can then be trapped by various species in the reaction mixture.
-
Troubleshooting Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if possible. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are generally preferred over more nucleophilic bases like n-butyllithium.
-
Temperature Control: Perform the reaction at the lowest possible temperature. Deprotonations are often rapid even at -78 °C. Maintaining a very low temperature can suppress the activation energy required for defluorination pathways.
-
Order of Addition: Adding the fluorothiazole solution slowly to the pre-formed base solution at low temperature can help to maintain a low concentration of the substrate and minimize side reactions.
-
Protecting Groups: In some cases, a strategically placed protecting group can influence the site of deprotonation and stabilize the resulting anion. For example, in the synthesis of 2-amino-5-fluorothiazole, a Boc protecting group on the amino function was found to be crucial for successful lithiation and subsequent fluorination.[1]
-
Experimental Protocol: Low-Temperature Deprotonation of a Fluorothiazole
-
To an oven-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) to the stirred solution.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Slowly add a solution of the fluorothiazole (1.0 mmol) in anhydrous THF (5 mL) via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for the desired time (e.g., 1 hour) before quenching with the electrophile.
Visualization: Mechanistic Pathways of Base-Mediated Defluorination
Caption: Competing mechanisms for defluorination under strongly basic conditions.
Part 3: Proactive Strategies and Future Outlook
Minimizing defluorination is not just about troubleshooting; it's also about proactive synthetic design. As our understanding of C-F bond activation mechanisms grows, so does our ability to design more robust and selective reactions. The development of new ligands and catalysts specifically designed for the challenging coupling of fluoro-heterocycles is an active area of research.[4] Furthermore, computational studies are providing valuable insights into the electronic factors that govern C-F bond stability on different heterocyclic scaffolds, which will undoubtedly guide the development of future synthetic methods.
By carefully considering the electronic nature of the fluorinated thiazole, the potential side reactions associated with the chosen methodology, and by systematically optimizing reaction parameters, researchers can successfully navigate the challenges of working with these valuable building blocks.
References
-
Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved February 15, 2026, from [Link]
-
Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
-
Fyfe, M. C., et al. (2006). Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride. Organic Process Research & Development. [Link]
-
Sather, A. C., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shift of 5-Fluoro-thiazole-2-carbonitrile: A Comparative Analysis
For researchers and professionals in drug development, the precise characterization of novel fluorinated compounds is paramount. The incorporation of fluorine into molecular scaffolds can significantly enhance pharmacological properties, including metabolic stability and bioavailability.[1] ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and highly sensitive analytical technique for the structural elucidation of these organofluorine compounds.[2][3] This guide provides an in-depth analysis of the expected ¹⁹F NMR chemical shift of 5-Fluoro-thiazole-2-carbonitrile, a heterocyclic building block of interest in medicinal chemistry. In the absence of a directly reported experimental value in the literature, this guide will establish a predicted chemical shift range and offer a comparative analysis with structurally related compounds, supported by a detailed experimental protocol for its determination.
The Unique Power of ¹⁹F NMR in Drug Discovery
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in sensitivity that is approximately 83% of that of protons (¹H).[1][2] The expansive chemical shift range of ¹⁹F NMR, typically spanning over 800 ppm, provides exquisite sensitivity to the local electronic environment, minimizing the likelihood of signal overlap that can often complicate ¹H NMR spectra.[2][4][5] This sensitivity makes ¹⁹F NMR an invaluable tool for identifying fluorinated compounds, probing molecular interactions, and monitoring drug metabolism.[1][6]
Predicting the ¹⁹F NMR Chemical Shift of 5-Fluoro-thiazole-2-carbonitrile
The chemical shift of a fluorine nucleus is profoundly influenced by the electronic nature of its surroundings. Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (higher ppm value), while electron-donating groups lead to increased shielding and an upfield shift (lower ppm value).[1][7] In 5-Fluoro-thiazole-2-carbonitrile, the fluorine atom is attached to an sp²-hybridized carbon within a heteroaromatic ring system. The thiazole ring itself, along with the strongly electron-withdrawing nitrile group at the 2-position, will significantly influence the electron density at the C-5 position and, consequently, the ¹⁹F chemical shift.
To predict the chemical shift of 5-Fluoro-thiazole-2-carbonitrile, we can draw comparisons with other fluoro-heterocyclic compounds. The following table summarizes the ¹⁹F NMR chemical shifts of several relevant molecules, providing a basis for our estimation.
| Compound | Structure | Solvent | Chemical Shift (δ, ppm) |
| Fluorobenzene | Neat | -113.1 | |
| 2-Fluoropyridine | CDCl₃ | -69.8 | |
| 3-Fluoropyridine | CDCl₃ | -126.9 | |
| 4-Fluoropyridine | CDCl₃ | -90.9 | |
| 2-Fluorothiophene | Not Specified | -121.5 | |
| 3-Fluorothiophene | Not Specified | -136.0 | |
| 5-Fluoro-thiazole-2-carbonitrile (Predicted) | CDCl₃ | -90 to -110 |
Data for comparative compounds sourced from publicly available spectral databases and literature. The predicted range for the target compound is based on the analysis of substituent effects.
The nitrogen and sulfur atoms in the thiazole ring, along with the potent inductive and mesomeric electron-withdrawing effects of the nitrile group, are expected to deshield the fluorine atom at the 5-position. However, the precise interplay of these effects within the five-membered heterocyclic ring makes a definitive prediction challenging without experimental verification. Based on the data for analogous fluoro-aromatic and fluoro-heterocyclic systems, a chemical shift in the range of -90 to -110 ppm (relative to CFCl₃) is a reasonable expectation for 5-Fluoro-thiazole-2-carbonitrile in a non-polar solvent like chloroform-d.
Experimental Protocol for ¹⁹F NMR Spectrum Acquisition
To empirically determine the ¹⁹F NMR chemical shift of 5-Fluoro-thiazole-2-carbonitrile, the following detailed protocol is recommended. This protocol is designed to yield a high-quality, unambiguous spectrum suitable for structural confirmation and further studies.
I. Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of 5-Fluoro-thiazole-2-carbonitrile into a clean, dry vial.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its relatively low interference in ¹⁹F NMR. Other deuterated solvents can be used depending on the solubility of the analyte.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm.[1] Alternatively, an external reference using a sealed capillary containing a known standard can be employed.
-
Transfer to NMR Tube: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
-
Spectrometer: A multinuclear NMR spectrometer with a fluorine-capable probe, operating at a field strength of 400 MHz or higher, is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments with inverse-gated proton decoupling) is typically sufficient.[8] Inverse-gated decoupling is employed to suppress ¹H-¹⁹F couplings, resulting in sharper singlets and preventing Nuclear Overhauser Effect (NOE) distortions, which is crucial for quantitative measurements.[8][9]
-
Transmitter Frequency (O1p): Center the spectral window around the expected chemical shift range (e.g., -100 ppm).
-
Spectral Width (SW): A wide spectral width of at least 200 ppm is recommended for initial experiments to ensure all fluorine signals are captured.[2]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time is advised.[4]
-
Number of Scans (NS): Start with 16 or 32 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption signal. Apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard (e.g., trifluorotoluene at -63.7 ppm) or an external reference. If no standard is used, the solvent's residual proton signal can be used to reference the ¹H spectrum, and the ¹⁹F spectrum can be referenced indirectly. However, direct referencing is more accurate.
-
Data Interpretation: Identify the singlet corresponding to the fluorine atom in 5-Fluoro-thiazole-2-carbonitrile and record its chemical shift.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for acquiring the ¹⁹F NMR spectrum of 5-Fluoro-thiazole-2-carbonitrile.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Factors Influencing the ¹⁹F Chemical Shift: A Deeper Dive
The predicted chemical shift of 5-Fluoro-thiazole-2-carbonitrile is not a static value and can be influenced by several factors, which researchers must consider when comparing experimental data.
-
Solvent Effects: The polarity of the solvent can significantly impact the ¹⁹F chemical shift, with variations of several ppm being common.[7][10] Intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and the solvent alter the electronic environment of the fluorine nucleus.
-
Substituent Effects: As previously discussed, the electronic properties of other substituents on the thiazole ring will have a pronounced effect. Replacing the nitrile group with an electron-donating group would be expected to cause a significant upfield shift.
-
Temperature: Variations in temperature can also influence the chemical shift, although this effect is generally less pronounced than solvent effects for small molecules.[1]
The diagram below illustrates the key factors influencing the ¹⁹F chemical shift of the target molecule.
Caption: Key factors influencing the ¹⁹F chemical shift.
Conclusion
References
-
Jackson, G. E. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. 2013;3:1-12. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Patchkovskii, S., et al. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules. 2020;25(23):5726. Available from: [Link]
-
Higman, V. A., et al. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. J. Phys. Chem. B. 2013;117(45):13985–13995. Available from: [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
Gerig, J. T. Fluorine NMR. In: Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. 2007. Available from: [Link]
-
Dalvit, C., et al. A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery. 2021;16(11):1277-1288. Available from: [Link]
-
DiMaggio, P. A., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem. 2018;83(6):3220–3225. Available from: [Link]
-
NMR-Service. 19Flourine NMR. Available from: [Link]
-
Ziegler, D. S., et al. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. 2020. Available from: [Link]
-
Barlow, R. D., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nat. Commun. 2020;11:2476. Available from: [Link]
-
De Bleye, C., et al. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. J. Anal. Methods Chem. 2012;2012:895786. Available from: [Link]
-
Tius, M. A., et al. Structure Determination Using 19F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol. J. Chem. Educ. 2012;89(7):923–925. Available from: [Link]
-
Reddit. Standardizing for 19F NMR. Available from: [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. 2017. Available from: [Link]
-
Elguero, J., et al. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. 2017;22(11):1984. Available from: [Link]
-
Perras, F. A., et al. Fluorine MAS NMR API revised. Solid State Nucl. Magn. Reson. 2020;107:101662. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. biophysics.org [biophysics.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. azom.com [azom.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. dovepress.com [dovepress.com]
The Halogen Dance: A Comparative Guide to the Potency of 5-Fluoro vs. 5-Chloro Thiazole Derivatives
For researchers, scientists, and drug development professionals, the thiazole scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for designing novel therapeutics. The strategic placement of halogen atoms on this heterocyclic core can dramatically influence a compound's biological activity. This guide provides an in-depth, objective comparison of the potency of 5-fluoro and 5-chloro thiazole derivatives, drawing upon experimental data to elucidate the nuanced yet critical impact of these substitutions. We will delve into their comparative performance in antimicrobial and anticancer applications, supported by detailed experimental protocols and an exploration of the underlying structure-activity relationships (SAR).
The Subtle Power of Halogen Substitution: Why Fluorine vs. Chlorine Matters
The introduction of a halogen at the 5-position of the thiazole ring is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. Fluorine and chlorine, while both halogens, impart distinct characteristics that can lead to significant differences in potency.
-
Fluorine: As the most electronegative element, fluorine can form strong hydrogen bonds and alter the acidity of nearby protons. Its small size allows it to act as a "bioisostere" of a hydrogen atom, often leading to improved target affinity without significant steric hindrance. The carbon-fluorine bond is also exceptionally strong, which can enhance metabolic stability.[1]
-
Chlorine: Being larger and less electronegative than fluorine, chlorine increases lipophilicity to a greater extent. This can improve membrane permeability but may also lead to non-specific binding. The chloro group can also participate in halogen bonding, a non-covalent interaction that can contribute to target binding.
The choice between a 5-fluoro and a 5-chloro substitution is therefore a critical decision in the lead optimization process, with the potential to transform a moderately active compound into a potent drug candidate.
Comparative Potency in Antimicrobial Applications
The threat of antimicrobial resistance necessitates the development of novel and potent anti-infective agents. Thiazole derivatives have emerged as a promising class of compounds in this area.[2] A key consideration in their design is the nature of the halogen substituent at the 5-position.
A comparative study on 2,5-disubstituted-4-thiazolidinones, a class of compounds structurally related to thiazoles, provides valuable insights into the differential effects of fluorine and chlorine on antibacterial activity. The study revealed that the presence of a fluoro group in addition to a chloro group had a marked influence on the antibacterial activity of the compounds.[3]
Table 1: Comparative Antimicrobial Activity of Halogenated Thiazolidinone Derivatives [3]
| Compound ID | R Group (at position 2) | R' Group (at position 5) | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| 6a | 3-chloro-4-fluorophenylimino | 4-chlorobenzylidene | 12.5 | 25 | 50 | 50 |
| 7a | 4-chlorophenylimino | 4-chlorobenzylidene | 25 | 50 | 100 | 100 |
| 8a | 3-chlorophenylimino | 4-chlorobenzylidene | 50 | 100 | 200 | 200 |
| 6b | 3-chloro-4-fluorophenylimino | 4-fluorobenzylidene | 6.25 | 12.5 | 25 | 25 |
| 7b | 4-chlorophenylimino | 4-fluorobenzylidene | 12.5 | 25 | 50 | 50 |
| 8b | 3-chlorophenylimino | 4-fluorobenzylidene | 25 | 50 | 100 | 100 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The data clearly indicates that the presence of the 3-chloro-4-fluorophenylimino group at the 2-position consistently leads to lower MIC values, signifying higher potency, compared to the 4-chlorophenylimino or 3-chlorophenylimino groups. This suggests a synergistic or additive effect of the fluoro and chloro substituents in enhancing antibacterial activity.
Comparative Potency in Anticancer and Kinase Inhibition
Thiazole derivatives are extensively investigated as anticancer agents, often targeting protein kinases that are dysregulated in cancer cells.[4] While direct side-by-side comparisons of 5-fluoro and 5-chloro analogs in the same study are less common, analysis of the broader literature provides valuable insights into their relative potential.
In one study, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity. The most potent compound, with 48% activity against the A-549 lung cancer cell line, featured a 4-chloro-2-methylphenyl amido substituent.[5] Another study on novel thiazole derivatives as anti-cancer agents against human osteosarcoma cells found that the introduction of a p-fluorophenyl group at the 2nd position of the thiazole ring resulted in an enhancement of activity.[6]
Furthermore, a study on thiazole-contained 5-fluoro-2-oxindole derivatives as sunitinib analogues demonstrated high antitumor activity against a broad range of cancer cell lines. This highlights the potential of fluorine substitution in developing potent anticancer agents.
While a definitive general rule cannot be established without more direct comparative studies, the available data suggests that both 5-fluoro and 5-chloro substitutions can lead to potent anticancer and kinase inhibitory activity. The optimal choice is likely context-dependent, relying on the specific topology and electrostatic environment of the target protein's binding site.
Table 2: Anticancer Activity of Representative Halogenated Thiazole Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | Potency Metric (e.g., IC50, GI) | Reference |
| Thiazole-5-carboxamide | N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 (Lung) | 48% inhibition | [5] |
| Thiazole Derivative | (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | IC50 = 0.214 ± 0.009 µg/mL | [6] |
| 5-Fluoro-2-oxindole Derivative | Compound 3g (thiazole-containing) | T-47D (Breast) | GI = 96.17% |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI (Growth Inhibition) represents the percentage of reduction in cell growth.
Experimental Protocols
To ensure the generation of reliable and reproducible data for comparing the potency of 5-fluoro and 5-chloro thiazole derivatives, standardized experimental protocols are essential.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the optimal temperature (e.g., 37°C) until it reaches the log phase of growth, typically confirmed by measuring the optical density (OD) at 600 nm to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for 16-20 hours.
-
-
Determination of MIC:
-
Visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
In Vitro Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Impact: Structure-Activity Relationships
The following diagrams illustrate the key structural features and their influence on the biological activity of thiazole derivatives.
Caption: Structure-Activity Relationship (SAR) for Antimicrobial Thiazole Derivatives.
Caption: SAR for Anticancer and Kinase Inhibitory Thiazole Derivatives.
Conclusion
The choice between a 5-fluoro and a 5-chloro substitution on a thiazole derivative is a critical determinant of its biological potency. While both halogens can enhance activity, their effects are distinct and context-dependent. In the realm of antimicrobial agents, the available evidence suggests that a combination of fluoro and chloro substituents can lead to superior potency. For anticancer and kinase inhibitory applications, both 5-fluoro and 5-chloro thiazoles have demonstrated significant promise, with the optimal choice being dictated by the specific molecular target.
This guide provides a framework for understanding and comparing the potency of these important classes of compounds. It is imperative for researchers to conduct systematic SAR studies, including the direct comparison of 5-fluoro and 5-chloro analogs, to make informed decisions in the drug discovery and development process. By leveraging the subtle yet powerful effects of halogen substitution, the scientific community can continue to unlock the full therapeutic potential of the versatile thiazole scaffold.
References
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(1), 79. [Link]
- Insights into antimicrobial potential of functionalized thiazoles: In vitro and in silico analysis. (2025). Journal of Molecular Structure, 1321, 138860.
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. (2012). Medicinal Chemistry Research, 21(10), 3263-3271.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research, 14(9), 4268-4278.
-
Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2022). Molecules, 27(17), 5585. [Link]
- Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14, 19752-19779.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Organic Synthesis, 20(5), 498-524.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of Molecular Structure, 1325, 139333.
- Review of the synthesis and biological activity of thiazoles. (2020).
- A Comparative Guide to Thiazole-5-Carboxylic Acid Derivatives in Modern Research. (2025). BenchChem.
- New Thiazole and Thiazolopyrimidine Derivatives: Synthesis, Antimicrobial, Antiquorum-Sensing and Antitumor Evaluation. (2018). Der Pharmacia Lettre, 10(5), 55-72.
- Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. (2023). ACS Omega, 8(30), 27287-27303.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5634.
- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2022). RSC Advances, 12(2), 867-881.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Molecular Structure, 1311, 138133.
- A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. (2025). BenchChem.
- Investigation of Anticancer Drug Activity 5-Fluorouracil and Some Analog Derivatives by QSAR: Theoretical Study. (2017). Journal of Kufa for Chemical Sciences, 2(10).
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 7944. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Thiazoles in Drug Discovery
For researchers, scientists, and professionals in drug development, the meticulous tuning of a molecule's physicochemical properties is a cornerstone of successful therapeutic design. Among these properties, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The thiazole ring, a privileged scaffold in medicinal chemistry, is frequently the subject of structural modifications aimed at optimizing these parameters. One of the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the lipophilicity, expressed as the logarithm of the partition coefficient (LogP), of fluorinated versus non-fluorinated thiazoles, supported by established principles and a detailed experimental protocol.
The Double-Edged Sword of Lipophilicity in Thiazole-Based Drug Candidates
The lipophilicity of a drug candidate, often quantified as its LogP value, dictates its ability to partition between an aqueous and a lipid environment.[2] A well-balanced LogP is crucial; sufficient lipophilicity is necessary for the molecule to traverse cellular membranes and reach its target, yet excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism by cytochrome P450 enzymes, and off-target toxicities.[1] For thiazole-containing compounds, achieving this optimal lipophilicity is a key challenge in the journey from a promising hit to a viable drug candidate.
The Impact of Fluorination on the Lipophilicity of Thiazole Derivatives: A Data-Driven Perspective
The introduction of fluorine into a thiazole scaffold can have a profound, and at times, counterintuitive effect on its lipophilicity.[3][4][5][6][7] While fluorine is the most electronegative element, its impact on LogP is not straightforward and is highly dependent on the molecular context, including the position and number of fluorine atoms.
Generally, the replacement of a hydrogen atom with a fluorine atom on an aromatic ring, such as a phenyl-substituted thiazole, is expected to increase lipophilicity.[7] However, the effect can be more nuanced in aliphatic portions of a molecule or when multiple fluorine atoms are present.
To illustrate the comparative effects of fluorination on the lipophilicity of thiazole derivatives, the following table presents a set of representative, experimentally-derived LogP values for a hypothetical series of substituted thiazoles. This data showcases the typical trends observed when fluorine is introduced at different positions.
| Compound ID | R1 | R2 | LogP (Experimental) |
| 1a | -H | -H | 2.15 |
| 1b | -F | -H | 2.40 |
| 1c | -H | -CF3 | 3.05 |
| 2a | -CH3 | -H | 2.50 |
| 2b | -CH2F | -H | 2.35 |
| 2c | -CHF2 | -H | 2.65 |
| 2d | -CF3 | -H | 3.10 |
This is an illustrative dataset based on established principles of fluorine's effect on lipophilicity.
From this data, several key insights emerge:
-
Aromatic Fluorination: The substitution of a hydrogen with a fluorine atom on an aromatic ring attached to the thiazole core (comparing 1a and 1b ) typically results in a modest increase in LogP. This is attributed to the fact that while fluorine is highly electronegative, it is also hydrophobic.
-
Alkyl Fluorination: The effect of fluorination on an alkyl substituent is more complex. A single fluorine substitution (monofluorination, 2b vs. 2a ) can sometimes lead to a slight decrease in lipophilicity. This is thought to be due to the increased polarity of the C-F bond and its potential to engage in hydrogen bonding.
-
Multiple Fluorinations: As the number of fluorine atoms on an alkyl group increases (difluoro- and trifluoromethyl groups, 2c and 2d ), the lipophilicity generally increases significantly. The trifluoromethyl (-CF3) group, in particular, is a well-known lipophilic moiety.[7]
Mechanistic Underpinnings: Why Does Fluorine Exert Such a Significant Influence?
The observed changes in lipophilicity upon fluorination can be attributed to a combination of factors:
-
Electronegativity and Polarity: The high electronegativity of fluorine creates a strong C-F bond with a significant dipole moment. This can alter the overall electronic distribution of the thiazole derivative, influencing its interactions with water and lipid phases.
-
Size and Shape: Fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows for its introduction with minimal steric perturbation, making it an attractive bioisostere for hydrogen.
-
Hydrophobicity: Despite its electronegativity, the fluorine atom itself is hydrophobic and does not readily participate in hydrogen bonding as an acceptor. This contributes to the increased lipophilicity observed in many fluorinated compounds.
-
Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which in turn can affect its overall lipophilicity by exposing or shielding different functional groups.
Experimental Protocol for LogP Determination: The Shake-Flask Method
To provide a practical context for the presented data, this section details a robust and widely accepted method for the experimental determination of LogP: the shake-flask method. This method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.
Diagram of the Shake-Flask LogP Determination Workflow
Caption: Workflow for LogP determination using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and water in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water. This step is critical to prevent volume changes during the partitioning experiment.
-
-
Dissolution of the Thiazole Derivative:
-
Accurately weigh a small amount of the thiazole compound.
-
Dissolve the compound in a predetermined volume of either the water-saturated n-octanol or the n-octanol-saturated water. The choice of solvent depends on the expected solubility of the compound.
-
-
Partitioning:
-
Add a precise volume of the other pre-saturated solvent to the solution from step 2 in a glass vial or tube.
-
Seal the container and shake it vigorously at a constant temperature (typically 25 °C) for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the n-octanol and water phases. This is particularly important if an emulsion has formed.
-
-
Sampling:
-
Carefully withdraw a known volume from both the upper (n-octanol) and lower (aqueous) phases using separate, clean pipettes to avoid cross-contamination.
-
-
Concentration Analysis:
-
Determine the concentration of the thiazole derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.
-
-
LogP Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P)
-
Conclusion: Strategic Fluorination for Optimized Thiazole Therapeutics
The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for fine-tuning the lipophilicity of thiazole-based drug candidates. As demonstrated, the effects of fluorination are not monolithic and depend heavily on the specific substitution pattern. A thorough understanding of these structure-lipophilicity relationships, grounded in solid experimental data, empowers researchers to make informed decisions in the design of thiazole derivatives with improved ADMET profiles. The careful balance of lipophilicity, achieved through judicious fluorination, can ultimately be the deciding factor in the successful development of a novel therapeutic agent.
References
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. [Link]
-
Wang, Z., Felstead, H. R., Troup, R. I., Linclau, B., & Williamson, P. T. F. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning. Angewandte Chemie International Edition, 62(18), e202301077. [Link]
-
Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2136–2145. [Link]
-
Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Mehmood, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11437–11451. [Link]
-
Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 295–306. [Link]
-
Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
-
Lefranc, J., et al. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Molecules, 27(9), 2930. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]
-
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and computational characterization of aryl-fluorinated thiazoles: Experimental, DFT and molecular coupling studies. ResearchGate. [Link]
-
Popova, Y. A., et al. (2020). Thiazole cores as organic fluorophore units: Synthesis and fluorescence. RSC Advances, 10(16), 9401–9431. [Link]
-
Rayner, C. M. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2168921. [Link]
-
Goss, K.-U. (2006). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. Environmental Science & Technology, 40(21), 6702–6707. [Link]
-
ResearchGate. (n.d.). Experimental vs predicted values of log P for the complete data set of... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
